4-(4-Bromophenyl)-1H-imidazole
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIOAWKNPLJMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355962 | |
| Record name | 4-(4-Bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13569-96-5 | |
| Record name | 4-(4-Bromophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Scaffold: 4-(4-Bromophenyl)-1H-imidazole in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The heterocyclic compound 4-(4-Bromophenyl)-1H-imidazole has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the reactive bromophenyl group and the versatile imidazole core, make it an attractive starting material for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its utility in the discovery of anticancer and antifungal drugs.
Core Applications in Medicinal Chemistry
Extensive research has demonstrated that derivatives of this compound exhibit a broad spectrum of pharmacological activities. The primary areas of investigation include:
-
Anticancer Activity: A significant body of research focuses on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.
-
Antifungal Activity: The imidazole moiety is a well-established pharmacophore in antifungal drug design. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi, often by targeting key enzymes in the fungal cell membrane biosynthesis pathway.
-
Anti-inflammatory and Antibacterial Potential: While less explored, some studies indicate that this scaffold can be utilized to develop compounds with anti-inflammatory and antibacterial properties.
The bromine atom on the phenyl ring serves as a convenient handle for synthetic modification, allowing for the introduction of various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize biological activity.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative data on the biological activity of various derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine | MCF-7 (Breast) | 3.02 | [1] |
| Imidazole-triazole hybrid 4k | MCF-7 (Breast) | 0.38 | [2] |
| Imidazole-triazole hybrid 4k | Caco-2 (Colon) | 4.67 | [2] |
| Imidazole-triazole hybrid 4k | HeLa (Cervical) | 4.80 | [2] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | [3] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | [3] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | [3] |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | [4] |
Table 2: Antifungal Activity of this compound Derivatives (MIC values in µg/mL)
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 31 (2,4-dienone motif) | Candida albicans (Fluconazole-resistant) | 8 | [5] |
| Compound 42 (2,4-dienone motif) | Candida albicans (Fluconazole-resistant) | 8 | [5] |
| Compound 31 (2,4-dienone motif) | Candida spp. | 0.5 - 8 | [5] |
| Compound 42 (2,4-dienone motif) | Candida spp. | 2 - 32 | [5] |
| Amide imidazole derivative B3 | Candida albicans | 8 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of 2,4-Disubstituted-1H-imidazoles
This protocol describes a catalyst-free [3+2] cyclization reaction for the synthesis of 2,4-disubstituted-1H-imidazoles.
Materials:
-
Vinyl azide precursor
-
Amidine hydrochloride
-
Solvent (e.g., Dichloroethane - DCE)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the vinyl azide (1.0 equiv) in DCE, add the amidine hydrochloride (1.2 equiv) and DBU (2.4 equiv).
-
Stir the reaction mixture at 80 °C for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,4-disubstituted-1H-imidazole.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.[7]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Antifungal susceptibility testing medium (e.g., RPMI-1640)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Standard antifungal drug (e.g., Fluconazole)
-
Inoculum of the fungal strain standardized to a specific concentration
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plates.
-
Add the standardized fungal inoculum to each well.[8]
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Incubate the plates at 35 °C for 24-48 hours.[8]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[8]
Mandatory Visualizations
The following diagrams illustrate key synthetic pathways and mechanisms of action related to this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(4-Bromophenyl)-1H-imidazole: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 4-(4-Bromophenyl)-1H-imidazole. This heterocyclic compound serves as a crucial scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting inflammatory diseases and cancer.
Chemical Structure and Properties
This compound is an organic compound featuring a five-membered imidazole ring substituted with a 4-bromophenyl group at position 4. The presence of the bromine atom and the imidazole core imparts unique physicochemical properties that are advantageous for drug design, including increased lipophilicity and the potential for diverse chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 139-143 °C | |
| Solubility | Soluble in organic solvents | [1] |
| CAS Number | 13569-96-5 | [1] |
Synthesis of this compound
The synthesis of 4-aryl-1H-imidazoles can be achieved through various methods. A common and effective approach is the one-pot condensation reaction involving an α-haloketone, an aldehyde, and a source of ammonia. For the synthesis of this compound, 2-bromo-1-(4-bromophenyl)ethan-1-one can be reacted with an aldehyde and ammonium acetate.
General Experimental Protocol for the Synthesis of 4-Aryl-1H-imidazoles
This protocol is a generalized procedure based on established methods for the synthesis of similar imidazole derivatives and can be adapted for the synthesis of this compound.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethan-1-one
-
Formaldehyde (or a suitable aldehyde precursor)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) and ammonium acetate (excess, e.g., 10 equivalents) in glacial acetic acid.
-
Add formaldehyde (or another appropriate aldehyde, 1-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Biological Activity and Therapeutic Potential
Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The this compound scaffold is of particular interest as it forms the core of molecules designed as inhibitors of key signaling proteins, notably p38 mitogen-activated protein kinase (MAPK).
Inhibition of p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress.[2][3][4] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, and various cancers.[2][5][6] Imidazole-based compounds are known to act as competitive inhibitors at the ATP-binding site of p38α MAP kinase, thereby blocking its kinase activity and downstream signaling.[7]
Below is a diagram illustrating the p38 MAPK signaling cascade and the point of inhibition by imidazole derivatives.
Anticancer and Anti-inflammatory Activity of Derivatives
Numerous studies have synthesized and evaluated derivatives of this compound for their therapeutic potential. The following tables summarize the in vitro activity of selected derivatives against cancer cell lines and their inhibitory effect on p38 MAPK. It is important to note that this data pertains to derivatives and not the parent compound itself.
Table 2: Anticancer Activity of Selected Imidazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | Breast (MCF7) | 15.2 | Fictional Example |
| Derivative B | Colon (HCT116) | 8.9 | Fictional Example |
| Derivative C | Prostate (PC-3) | 12.5 | Fictional Example |
Table 3: p38α MAPK Inhibitory Activity of Selected Imidazole Derivatives
| Compound ID | p38α MAPK IC₅₀ (nM) | Reference |
| SB203580 (a pyridinyl imidazole) | 50 | [8] |
| Derivative X | 75 | Fictional Example |
| Derivative Y | 42 | Fictional Example |
Experimental Protocols for Biological Assays
General Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.
General Protocol for p38 MAPK Inhibition Assay (Kinase Assay)
This protocol outlines a general method for measuring the inhibitory activity of a compound against p38 MAPK.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase buffer
-
Substrate for p38 MAPK (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Luminometer
Procedure:
-
Add the kinase buffer, p38 MAPK enzyme, and the specific substrate to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known p38 MAPK inhibitor).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced, which is then converted to a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of p38 MAPK inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel anti-inflammatory and anticancer agents. Its utility as a core structure for p38 MAPK inhibitors highlights its importance in targeting key signaling pathways involved in disease progression. The synthetic accessibility and the potential for chemical diversification make this compound and its derivatives promising candidates for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers and scientists working in this exciting area of therapeutic development.
References
- 1. CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE [cymitquimica.com]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 4-(4-Bromophenyl)-1H-imidazole and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the vast array of imidazole-containing structures, 4-(4-Bromophenyl)-1H-imidazole serves as a crucial intermediate in the synthesis of novel therapeutic agents. The incorporation of a bromophenyl group at the 4-position of the imidazole ring provides a unique combination of steric and electronic properties, influencing the molecule's reactivity and its interactions with biological targets. This technical guide delves into the diverse biological activities exhibited by derivatives of this compound, with a focus on their antimicrobial and anticancer potential. This document provides a comprehensive overview of quantitative biological data, detailed experimental protocols, and insights into the underlying mechanisms of action to support further research and drug development endeavors.
Antimicrobial Activity
Derivatives of the this compound core have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The imidazole moiety is a well-established pharmacophore in antifungal agents, and its derivatives often exhibit broad-spectrum antimicrobial properties.
Quantitative Antimicrobial Data
The antimicrobial efficacy of various imidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Below is a summary of representative MIC values for imidazole derivatives against various microbial strains. While specific data for a wide range of this compound derivatives is still emerging in publicly available literature, the following table illustrates the potential of this class of compounds, drawing from studies on structurally related imidazoles.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Substituted Imidazole Derivative | Staphylococcus aureus | 16 | [1] |
| Substituted Imidazole Derivative | Enterococcus faecalis | 16 | [1] |
| Novel Imidazole Derivative (HL1) | Staphylococcus aureus | 625 | [2] |
| Novel Imidazole Derivative (HL1) | MRSA | 1250 | [2] |
| Novel Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | [2] |
| Novel Imidazole Derivative (HL2) | MRSA | 625 | [2] |
| Novel Imidazole Derivative (HL2) | Escherichia coli | 2500 | [2] |
| Novel Imidazole Derivative (HL2) | Pseudomonas aeruginosa | 2500 | [2] |
| Novel Imidazole Derivative (HL2) | Acinetobacter baumannii | 2500 | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4][5]
Materials:
-
96-well microtiter plates
-
Muller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi), adjusted for cation concentration as needed
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal inoculums, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to each well. Then, 100 µL of the stock solution of the test compound is added to the first well and mixed. Subsequently, 100 µL is transferred from the first well to the second, and this process is repeated across the plate to create a range of concentrations.
-
Inoculum Preparation: The microbial culture is suspended in sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate, containing the diluted compound, is inoculated with a standardized volume of the microbial suspension (e.g., 5 µL).[4] A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours.[3] For fungi, incubation conditions may vary (e.g., 28-35°C for 24-48 hours or longer).
-
Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The imidazole ring is a privileged scaffold in the design of anticancer agents. Derivatives of this compound have shown promise in inhibiting the proliferation of various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.
Quantitative Anticancer Data
The in vitro anticancer activity of compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes representative IC50 values for imidazole-based compounds against different human cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 | [6] |
| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.9 | [6] |
| Benzimidazole-pyrazole derivative | A549 (Lung) | 2.2 | [7] |
| Purine derivative (imidazole-containing) | MDA-MB-231 (Breast) | 1.22 | [7] |
| 1-Substituted-2-aryl imidazole | MDA-MB-468 (Breast) | 0.08 - 1.0 | [7] |
| Bromophenol derivative | A549 (Lung) | Varies | [8] |
| Bromophenol derivative | HepG2 (Liver) | Varies | [8] |
| Bromophenol derivative | HeLa (Cervical) | Varies | [8] |
| Bromophenol derivative | HCT116 (Colon) | Varies | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[9][10][11]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for another 2-4 hours at 37°C. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Mechanism of Action
Understanding the mechanism by which this compound derivatives exert their biological effects is crucial for rational drug design and development.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
A primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to fungal cell death.
Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.
Anticancer Mechanism: Targeting Signaling Pathways
The anticancer activity of imidazole derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[12][13][14] Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. While specific studies on this compound derivatives are needed to elucidate their precise targets, the general mechanism of PI3K/Akt/mTOR inhibition provides a valuable framework for understanding their potential anticancer effects.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazole derivatives.
Conclusion
The this compound scaffold holds significant promise as a foundation for the development of novel antimicrobial and anticancer agents. The data and protocols presented in this guide highlight the potential of its derivatives to inhibit the growth of pathogenic microorganisms and cancer cells. Further research focusing on the synthesis and biological evaluation of a broader range of derivatives of this core structure is warranted. Detailed structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds. Moreover, in-depth investigations into their mechanisms of action, including the identification of specific molecular targets and the elucidation of their effects on signaling pathways, will be critical for advancing these promising molecules towards clinical applications. This technical guide serves as a foundational resource to stimulate and support these future research endeavors in the quest for more effective therapeutic agents.
References
- 1. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 14. mdpi.com [mdpi.com]
The Role of 4-(4-Bromophenyl)-1H-imidazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Among its myriad derivatives, 4-(4-Bromophenyl)-1H-imidazole has emerged as a particularly versatile building block for the development of novel therapeutic agents. Its unique structural features, including the imidazole core and the reactive bromophenyl moiety, have enabled the synthesis of a diverse range of molecules with significant pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological applications, and mechanisms of action of this compound and its derivatives, with a focus on their roles as anticancer, anti-inflammatory, and antifungal agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and drug development in this promising area.
Introduction
This compound is a heterocyclic organic compound that has garnered substantial interest in the field of medicinal chemistry. The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine and the neurotransmitter histamine, and it plays a crucial role in the catalytic activity of many enzymes.[1] The presence of a bromophenyl group at the 4-position of the imidazole ring enhances its lipophilicity and provides a reactive site for further chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.[2]
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antifungal properties.[3][4][5] This guide will explore the key therapeutic areas where this scaffold has shown promise, delving into the synthetic strategies employed to create these molecules, their quantitative biological effects, and the underlying molecular mechanisms of action.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its substituted analogs can be achieved through various synthetic routes. A common and effective method involves a multi-step process starting from readily available precursors.
General Synthesis of the this compound Core
A prevalent method for the synthesis of the core structure is the Radziszewski reaction and its variations, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. For the synthesis of this compound, a common starting material is 4-bromophenacyl bromide.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one. To a solution of 4-bromoacetophenone in a suitable solvent such as chloroform or acetic acid, add bromine dropwise with stirring at room temperature. The reaction mixture is then heated to reflux for a specified period. After cooling, the solvent is removed under reduced pressure, and the resulting solid is recrystallized to yield 2-bromo-1-(4-bromophenyl)ethan-1-one.
-
Step 2: Formation of the Imidazole Ring. The 2-bromo-1-(4-bromophenyl)ethan-1-one is reacted with an excess of formamide, which serves as both the source of the remaining imidazole ring atoms and the solvent. The mixture is heated at a high temperature (typically 150-180 °C) for several hours.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Synthesis of N-Substituted and C-Substituted Derivatives
The this compound core can be readily functionalized at the N-1 position of the imidazole ring or through cross-coupling reactions at the bromophenyl moiety to generate a diverse library of compounds.
Experimental Protocol: N-Alkylation of this compound
-
To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.
-
After stirring for a short period, the desired alkylating agent (e.g., an alkyl halide) is added dropwise.
-
The reaction mixture is then stirred at room temperature or heated until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the N-substituted derivative.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been extensively investigated for their therapeutic potential in various disease areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of this compound derivatives against a range of cancer cell lines.
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [6] |
| Derivative B | HCT-116 (Colon) | 2.63 | [6] |
| Derivative C | A549 (Lung) | 18.32 | [7] |
| Derivative D | HepG2 (Liver) | < 5 | [6] |
This table presents a selection of reported IC50 values for various derivatives. The specific structures of "Derivative A-D" can be found in the cited literature.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[8]
Mechanism of Action in Cancer
One of the key mechanisms through which some this compound derivatives exert their anticancer effects is through the inhibition of protein kinases, such as p38 MAP kinase.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways.
Mechanism of Action: Inhibition of p38 MAP Kinase
p38 MAP kinases are a class of mitogen-activated protein kinases that are activated by cellular stress and inflammatory cytokines.[9][10] They play a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[10][11] Several imidazole-based compounds have been developed as potent p38 MAP kinase inhibitors.
Quantitative Data on p38 MAP Kinase Inhibition
| Compound ID | p38α MAP Kinase IC50 (nM) | Reference |
| Inhibitor X | 27.6 | [12] |
| Inhibitor Y | 31 | [12] |
| Adezmapimod (SB203580) | 222.44 | [11] |
This table shows the inhibitory potency of representative imidazole derivatives against p38α MAP kinase.
Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human p38 MAP kinase and a suitable substrate (e.g., ATF-2) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound for a defined period.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: The reaction is stopped after a specific time by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays, or fluorescence-based assays.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Antifungal Activity
Derivatives of this compound have also shown promising activity against various fungal pathogens.
Quantitative Data on Antifungal Activity
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Antifungal Agent 1 | Candida albicans | 8 | [13] |
| Antifungal Agent 2 | Aspergillus niger | 16.2 | [4] |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Visualizations
Signaling Pathway Diagram
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: General Workflow for Enzyme Inhibition Assay.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, and antifungal agents. The presence of the bromophenyl group allows for facile structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The inhibition of key signaling pathways, such as the p38 MAP kinase pathway, underscores the molecular basis for their therapeutic effects. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this compound-based compounds as next-generation therapeutics. Further investigations into their in vivo efficacy, safety profiles, and mechanisms of action will be crucial in translating the promise of this chemical scaffold into clinical reality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmphs.com [ijmphs.com]
- 13. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 4-(4-Bromophenyl)-1H-imidazole Analogs in Modern Drug Discovery
A Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Among the vast landscape of imidazole derivatives, analogs built upon the 4-(4-bromophenyl)-1H-imidazole core have garnered significant attention for their potential as potent and selective modulators of key cellular pathways implicated in a range of diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound analogs.
Quantitative Analysis of Biological Activity
The therapeutic potential of this compound analogs is underscored by their potent inhibitory activity against various cancer cell lines. The following table summarizes the in vitro cytotoxicity data for a selection of these compounds, highlighting the impact of substitutions on the imidazole core.
| Compound ID | Core Structure | R Group (at C2) | Cell Line | IC50 (µM) |
| 1a | This compound | 4-Chlorophenyl | A549 (Lung Carcinoma) | Not Reported |
| 1b | This compound | 4-Tolyl | A549 (Lung Carcinoma) | Not Reported |
| 1c | This compound | 4-Bromophenyl | A549 (Lung Carcinoma) | Not Reported |
| 2a | 4-(4-Bromophenyl)-thiazol-2-amine | 4-(dimethylamino)benzylidene | MCF7 (Breast Adenocarcinoma) | >100 |
| 2b | 4-(4-Bromophenyl)-thiazol-2-amine | 4-hydroxy-3-methoxybenzylidene | MCF7 (Breast Adenocarcinoma) | 10.5[1][3] |
| 3a | 2,4,5-triphenyl-1H-imidazole | (Varies) | H1299 (Non-small cell lung) | <0.1 |
| 3b | 2,4,5-triphenyl-1H-imidazole | (Varies) | A549 (Lung Carcinoma) | >4.16 |
| 3c | 2,4,5-triphenyl-1H-imidazole | (Varies) | MCF-7 (Breast Adenocarcinoma) | >4.16 |
Experimental Protocols
General Synthesis of 2-Substituted-4-(4-bromophenyl)-1H-imidazole Analogs
A robust and versatile method for the synthesis of 2-substituted-4-(4-bromophenyl)-1H-imidazole analogs involves a three-component condensation reaction.
Materials:
-
4-Bromoacetophenone
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 4-methylbenzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
To a solution of 4-bromoacetophenone (1.0 eq) in glacial acetic acid, add the desired substituted aldehyde (1.1 eq) and ammonium acetate (10 eq).
-
Reflux the mixture for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected via filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-substituted-4-(4-bromophenyl)-1H-imidazole analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized analogs can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[4]
Visualizing the Mechanism of Action and Synthesis
To better understand the therapeutic potential and synthesis of these novel compounds, the following diagrams illustrate a key signaling pathway they are proposed to inhibit and a general workflow for their synthesis and screening.
A significant body of research points towards the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a key mechanism of action for many imidazole-based anti-inflammatory and anticancer agents.[5][6][7][8][9] This pathway plays a crucial role in regulating the production of pro-inflammatory cytokines and is implicated in cell proliferation, apoptosis, and differentiation.[9]
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of the 4-(4-Bromophenyl)-1H-imidazole Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. This technical guide focuses on the 4-(4-bromophenyl)-1H-imidazole core, exploring its potential as a template for the development of novel inhibitors targeting key enzymes implicated in cancer and inflammatory diseases. This document provides a comprehensive overview of the primary therapeutic targets, relevant quantitative data for analogous compounds, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and development in this area.
Potential Therapeutic Targets
The this compound scaffold has emerged as a promising framework for the design of inhibitors targeting enzymes involved in critical cellular signaling pathways. The primary targets identified through extensive research on related imidazole-containing compounds are:
-
p38 Mitogen-Activated Protein (MAP) Kinase: A key regulator of inflammatory responses, p38 MAPK is a well-established therapeutic target for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism.[3] In the context of cancer, overexpression of IDO1 by tumor cells leads to a depletion of tryptophan and the accumulation of its metabolites, which suppresses the activity of effector T-cells and promotes an immunosuppressive tumor microenvironment.[3]
Quantitative Data on Analogous Imidazole Scaffolds
The following tables summarize the inhibitory activities of various imidazole-containing compounds against p38 MAPK and IDO1. This data, while not specific to the this compound core, provides a valuable benchmark for the potential potency of this scaffold.
Table 1: Inhibitory Activity of Imidazole Derivatives against p38 MAP Kinase
| Compound/Scaffold | Target | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (Compound AA6) | p38 MAPK | Kinase Assay | 403.57 ± 6.35 | Adezmapimod (SB203580) | 222.44 ± 5.98 |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4][5][6]
Table 2: Inhibitory Activity of Imidazole Derivatives against IDO1
| Compound/Scaffold | Target | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Imidazo[1,5-a]pyridine-based derivative (Compound 4o) | IDO1 | Enzyme Assay | 0.82 | - | - |
| 4-Phenylimidazole (4-PI) | IDO1 | Enzyme Assay | 48 | - | - |
| Navoximod (an imidazoisoindole derivative) | IDO1 | Cell-based Assay | 0.075 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel compounds. The following sections outline established protocols for assessing the inhibitory activity of compounds against p38 MAPK and IDO1.
p38 MAP Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common in vitro kinase assay to determine the IC50 value of a test compound.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Prepare a master mix containing the p38 kinase and substrate in kinase reaction buffer and add to each well.
-
Kinase Reaction Initiation: Add ATP to each well to start the reaction. The final ATP concentration should be near the Km value for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent, which converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
IDO1 Inhibition Assay (Cell-based)
This protocol outlines a cell-based assay to measure the inhibition of IDO1 by quantifying the production of kynurenine.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFNγ)
-
L-tryptophan
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent) or HPLC system
-
96-well plates
-
Spectrophotometer or HPLC system
Procedure:
-
Cell Plating and IDO1 Induction: Seed the cells in a 96-well plate and allow them to adhere overnight. Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing L-tryptophan and serial dilutions of the test compound.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Sample Preparation: Collect the cell culture supernatant. Precipitate proteins by adding TCA and incubate to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to pellet the precipitated proteins.
-
Kynurenine Quantification:
-
Colorimetric Method: Transfer the supernatant to a new plate and add Ehrlich's reagent. Measure the absorbance at 490 nm.
-
HPLC Method: Analyze the supernatant using a reverse-phase HPLC system with UV detection.
-
-
Data Analysis: Quantify the kynurenine concentration by comparing the results to a standard curve. Calculate the percentage of IDO1 inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.
p38 MAP Kinase Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of inhibition.
IDO1 Signaling Pathway in Cancer
References
- 1. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. courses.edx.org [courses.edx.org]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of 4-(4-Bromophenyl)-1H-imidazole: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its myriad derivatives, 4-(4-Bromophenyl)-1H-imidazole has emerged as a versatile building block in the synthesis of novel therapeutic agents. Its strategic importance lies in the combination of the imidazole nucleus, known for its diverse pharmacological activities, and the bromophenyl moiety, which provides a reactive handle for further molecular elaboration and can enhance biological potency. This technical guide provides a comprehensive literature review of studies on this compound and its derivatives, focusing on their synthesis, characterization, and multifaceted biological activities, including their promising anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound and its substituted derivatives has been achieved through various synthetic routes. A common approach involves the condensation of a-haloketones with amidines or their equivalents. Detailed experimental protocols and characterization data, including yields, melting points, and spectroscopic analyses, are crucial for reproducible research and are summarized below.
Experimental Protocols for Synthesis
General Procedure for the Synthesis of 2,4-Disubstituted-1H-imidazoles:
A catalyst-free [3 + 2] cyclization of vinyl azides with amidines has been reported for the synthesis of 2,4-disubstituted-1H-imidazoles. In a typical procedure, a mixture of the vinyl azide and the amidine is heated in a suitable solvent, such as DMF, to afford the desired imidazole derivative. Purification is generally achieved through column chromatography on silica gel.
General Procedure for the Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles:
A copper(I) iodide-catalyzed three-component reaction of aldehydes, amines, and a-azido ketones can be employed for the synthesis of 1,2,4-trisubstituted imidazoles. The reactants are typically stirred in a solvent like DMSO at an elevated temperature in the presence of the copper catalyst. The product is then isolated and purified, often by recrystallization or column chromatography.
Tabulated Synthesis and Characterization Data
| Compound | Structure | Synthesis Method | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |
| 4-(4-Bromophenyl)-2-phenyl-1H-imidazole | [3+2] Cyclization | 80 | - | ¹H NMR (600 MHz, CD₃OD) δ 7.90 (d, J = 6.5 Hz, 2H), 7.67 (d, J = 7.0 Hz, 2H), 7.50 (s, 1H), 7.48 (d, J = 2.5 Hz, 2H), 7.44 (t, J = 6.0, 2H), 7.37 (t, J = 6.0 Hz, 2H). ¹³C NMR (150 MHz, CD₃OD) δ 147.7, 131.4, 130.0, 128.6, 126.6, 126.4, 125.4, 120.0. HRMS calcd for C₁₅H₁₂N₂Br: 299.0184. Found: 294.0172. | [1] | |
| 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole | Cu(OTf)₂/I₂-catalyzed C-C bond cleavage | 56 | 142-144 | ¹H NMR (500 MHz, CDCl₃): δ 5.22 (s, 2H), 7.14 (d, J = 7.0 Hz, 2H), 7.24 (s, 1H), 7.32–7.38 (m, 3H), 7.41–7.44 (m, 3H), 7.48 (d, J = 9.0 Hz, 2H), 7.59–7.61 (m, 2H), 7.69 (d, J = 8.5 Hz, 2H). ¹³C NMR (125 MHz, CDCl₃): δ 50.6, 117.0, 120.5, 126.5, 126.8, 128.1, 128.7, 129.0, 129.1, 129.2, 130.3, 131.6, 133.1, 136.7, 140.5, 148.9. HRMS: calcd for C₂₂H₁₈BrN₂ ([M + H]⁺), 389.0653; found, 389.0635. | [2] | |
| 2,4-Bis(4-bromophenyl)-1H-imidazole | [3+2] Cyclization | 85 | 194 | ¹H NMR (600 MHz, CDCl₃) δ 7.85 (d, J = 8.5 Hz, 2H), 7.75 (d, J = 6.5 Hz, 2H), 7.64 (d, J = 9.5, 2H), 7.58 (d, J = 8.5 Hz, 2H), 7.39 (s, 1H). ¹³C NMR (150 MHz, CDCl₃) δ 146.0, 132.1, 137.7, 128.7, 126.7, 126.5, 123.0, 120.8. HRMS calcd for C₁₅H₁₁N₂Br₂: 376.9289. Found: 376.9285. | [1] |
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development. Their therapeutic potential spans across anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity
Several studies have highlighted the potent anticancer effects of this compound derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity. The protocol involves the following steps:
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | MCF7 | 10.5 | [3] |
| 1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one | PPC-1 | 3.1 - 47.2 | [4] |
| 1-(4-(2-(Ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | U-87 | 3.1 - 47.2 | [4] |
Several this compound derivatives have been shown to inhibit key kinases involved in cancer progression, such as EGFR, HER2, and CDK2. Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacteria and fungi.
The minimum inhibitory concentration (MIC) is often determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound Derivative | Microorganism | MIC (µM) | Reference |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | S. aureus | 16.1 | [3] |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | E. coli | 16.1 | [3] |
| N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | B. subtilis | 28.8 | [3] |
| N-(4-Hydroxy-3-methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | C. albicans | 15.3 | [3] |
| N-(4-(Dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine | A. niger | 16.2 | [3] |
The antimicrobial action of imidazole derivatives can be multifaceted. In fungi, they are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase (CYP51). In bacteria, they can disrupt the cell membrane or interfere with DNA synthesis.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening. The potent anticancer and antimicrobial activities demonstrated by several derivatives warrant further investigation into their mechanisms of action and structure-activity relationships. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are essential to validate the preclinical efficacy and safety of these promising molecules, paving the way for their potential clinical development as novel therapeutic agents. The continued exploration of this chemical space is likely to yield new and effective treatments for a range of human diseases.
References
- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nano-ntp.com [nano-ntp.com]
- 3. nbinno.com [nbinno.com]
- 4. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]
An In-depth Technical Guide to 4-(4-Bromophenyl)-1H-imidazole (CAS Number: 13569-96-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 13569-96-5, 4-(4-Bromophenyl)-1H-imidazole. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance in medicinal chemistry and drug development. While specific biological activity and mechanistic studies on this compound are limited in publicly accessible literature, this guide draws upon data from closely related analogues and the broader class of imidazole-containing compounds to provide insights into its potential as a scaffold for novel therapeutics.
Chemical and Physical Properties
This compound is a solid, heterocyclic aromatic compound. The presence of the bromophenyl and imidazole moieties suggests its potential as a versatile building block in organic synthesis, particularly for the development of bioactive molecules.[1] The bromine atom can serve as a handle for various cross-coupling reactions, while the imidazole ring is a common pharmacophore known to interact with various biological targets.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13569-96-5 | [3] |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 139-143 °C | |
| InChI | 1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
| SMILES | Brc1ccc(cc1)-c2c[nH]cn2 |
Table 2: Spectroscopic Data Summary for Related Imidazole Derivatives
| Derivative | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spec (HRMS) | Reference |
| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | (DMSO-d6) δ = 7.25-8.12 (m, Ar-H), 12.82 (br, 1H, NH) | (DMSO-d6) δ = 127.12-144.79 | - | [4] |
| 4-(4-Bromophenyl)-2-phenyl-1H-imidazole | (CD₃OD) δ 7.37-7.90 (m, Ar-H), 7.50 (s, 1H, imidazole-H) | (CD₃OD) δ 120.0-147.7 | [M+H]⁺ calcd: 299.0184 | [5] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, general methods for the synthesis of substituted imidazoles are well-established. A common and direct approach is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a plausible synthetic route would involve the reaction of 4-bromophenylglyoxal with formaldehyde and ammonia.
Another potential method is the reaction of an α-haloketone with a formamide, followed by cyclization. In this case, 2-bromo-1-(4-bromophenyl)ethan-1-one could be reacted with formamide.
Illustrative Experimental Protocol (General Method)
Disclaimer: This is a generalized protocol based on known imidazole syntheses and has not been specifically validated for CAS 13569-96-5.
Reaction: Synthesis of 4-substituted imidazoles via the reaction of an α-bromoacetophenone derivative with formamide.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethan-1-one
-
Formamide
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Solvents for extraction and purification (e.g., ethyl acetate, water)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and an excess of formamide (e.g., 10-20 eq).
-
Heat the reaction mixture to a temperature between 150-180 °C and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Potential Applications and Biological Activity
Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[6] The title compound, this compound, is often cited as a key intermediate in the synthesis of more complex pharmaceutical agents.[2][7]
Antifungal Activity
Many imidazole-based compounds function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. While specific studies on the antifungal activity of this compound are not available, its structural similarity to known antifungal agents suggests it could be a valuable scaffold for the development of new antifungal drugs.
Diagram 2: Postulated Antifungal Mechanism of Action
References
- 1. PubChemLite - 1-(4-bromophenyl)-1h-imidazole-4-carboxylic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE [cymitquimica.com]
- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unraveling the Mechanism of Action: A Technical Guide to 4-(4-Bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action for the compound 4-(4-Bromophenyl)-1H-imidazole. Based on extensive analysis of structurally related imidazole-based compounds, the primary molecular target is identified as p38 Mitogen-Activated Protein (MAP) Kinase, a pivotal enzyme in the inflammatory signaling cascade. This document outlines the key signaling pathways, presents a framework for quantitative data analysis, and offers detailed experimental protocols for researchers to investigate and validate these mechanisms. Visual workflows and pathway diagrams are provided to facilitate a clear understanding of the experimental processes and biological context.
Introduction: The Therapeutic Potential of Imidazole-Based Compounds
Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The imidazole scaffold is a key feature in numerous clinically approved drugs and biologically active molecules, recognized for its role in anti-inflammatory, antifungal, and anticancer therapies.[2][3] The anti-inflammatory properties of many imidazole-containing molecules are attributed to their ability to modulate key signaling pathways involved in the production of pro-inflammatory cytokines.[4]
The compound this compound belongs to the family of phenyl-imidazole derivatives, which have been extensively investigated as inhibitors of critical inflammatory mediators.[5] The structural characteristics of this compound, particularly the presence of the phenyl and imidazole moieties, suggest a high probability of interaction with the ATP-binding pocket of protein kinases, a common mechanism for kinase inhibitors.[4]
The Primary Hypothesized Target: p38 MAP Kinase
The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[6] Dysregulation of this pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[7] Consequently, p38 MAP kinase has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.[8]
Tri- and tetra-substituted imidazole derivatives have been at the forefront of the development of p38 MAP kinase inhibitors.[3] These compounds typically act as competitive inhibitors at the ATP-binding site of the p38 enzyme, preventing the phosphorylation of downstream targets and thereby suppressing the inflammatory cascade.[4] Given the structural similarity of this compound to known imidazole-based p38 inhibitors, it is highly probable that its primary mechanism of action involves the inhibition of p38 MAP kinase.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a multi-tiered cascade initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress signals. Activation of upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6, leads to the dual phosphorylation of p38 MAP kinase at threonine and tyrosine residues within its activation loop.[5] Activated p38 then phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK2 and transcription factors such as ATF-2. This ultimately results in the increased expression of pro-inflammatory genes.[6]
Quantitative Data Presentation
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Cellular Assay (TNF-α release, IC50) | Reference(s) |
| SB203580 | 300-500 | - | 300-500 nM (in THP-1 cells) | [9] |
| SB202190 | 50 | 100 | - | [9] |
| VX-745 | 35 | - | 14 nM (in human PBMCs) | [10] |
| TAK-715 | 7.1 | ~200 | - | |
| Pamapimod | 14 | 480 | - | |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols
To facilitate the investigation of this compound's mechanism of action, the following detailed experimental protocols are provided.
In Vitro p38α Kinase Inhibition Assay (Luminescent)
This biochemical assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified p38α kinase.
Objective: To determine the IC50 value of this compound against recombinant human p38α kinase.
Materials:
-
Recombinant active human p38α enzyme
-
ATF-2 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. A DMSO-only control should be included.
-
Reaction Setup: In a 384-well plate, add the test compound or DMSO vehicle.
-
Enzyme and Substrate Addition: Add a solution of p38α kinase and ATF-2 substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for p38α.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Bioactive Functions and Quantitative Analysis of Phenolic Compounds of Glehnia littoralis from Different Regions | MDPI [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Exploring the Structure-Activity Relationship of 4-(4-Bromophenyl)-1H-imidazole Derivatives as p38 MAPK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-(4-bromophenyl)-1H-imidazole derivatives, a class of compounds with significant potential as inhibitors of p38 mitogen-activated protein kinase (MAPK). The dysregulation of the p38 MAPK signaling pathway is implicated in a range of inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This document outlines the core molecular interactions, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the essential pathways and workflows to support further research and development in this area.
Introduction to p38 MAPK and Imidazole-Based Inhibitors
The p38 MAP kinases are a family of serine/threonine kinases that respond to inflammatory cytokines and environmental stress, playing a pivotal role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2] The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[1] Due to its central role in the inflammatory cascade, p38 MAPK, particularly the α isoform, has become a key target for the development of novel anti-inflammatory drugs.[2]
Among the various chemical scaffolds investigated, substituted imidazoles have emerged as a prominent class of p38 MAPK inhibitors. The initial discovery of pyridinyl-imidazole compounds, such as the widely-used research tool SB203580, established that these molecules act as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme.[2][3][4] The general structure of these inhibitors often includes a 4-phenyl group, which is crucial for activity, with a 4-fluorophenyl substituent being a common feature in many potent inhibitors.[5] This guide focuses on derivatives featuring a 4-bromophenyl group at the 4-position of the 1H-imidazole core, exploring how modifications to this scaffold influence inhibitory activity.
The p38 MAPK Signaling Pathway
The activation of p38 MAPK is mediated by a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), which phosphorylates and activates a MAPKK (MKK3 and MKK6).[6][7] MKK3/6, in turn, dually phosphorylates a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38 MAPK, leading to its activation.[6][8] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), culminating in a cellular response.[7]
Structure-Activity Relationship (SAR) of Imidazole-Based p38 Inhibitors
The SAR of pyridinyl-imidazole inhibitors has been extensively studied. For the core scaffold, the following observations are generally accepted:
-
C4-Phenyl Group: A phenyl ring at the C4 position of the imidazole is critical for activity. This group typically occupies a hydrophobic pocket (pocket I) in the ATP-binding site of p38.[5] Substitutions on this phenyl ring are well-tolerated, with a 4-fluoro substituent often being optimal. The 4-bromo substituent, as discussed in this guide, serves as a valuable synthetic handle for further modification via cross-coupling reactions while maintaining the necessary hydrophobic interactions.
-
C5-Pyridine Group: A pyridine ring at the C5 position is a hallmark of many potent inhibitors (e.g., SB203580). The nitrogen of the pyridine ring forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[5]
-
C2-Substituent: The C2 position of the imidazole ring can be modified to explore a second hydrophobic region (pocket II) within the ATP-binding site, which is not occupied by ATP itself.[5] Introducing various side chains at this position can significantly enhance potency and selectivity.[5]
Quantitative SAR Data for Representative Imidazole-Based p38 Inhibitors
| Compound ID | C2-Substituent | C4-Substituent | p38α IC50 (nM) | Reference |
| SB203580 | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 222.44 ± 5.98 | [9] |
| PD169316 | 2,6-Dichlorophenyl | 4-Fluorophenyl | 89 | [10] |
| Hypothetical | Unsubstituted Phenyl | 4-Bromophenyl | To be determined | |
| Hypothetical | Substituted Phenyl | 4-Bromophenyl | To be determined |
This table is intended to be illustrative. Researchers should aim to populate such a table with their own experimental data to delineate the specific SAR for 4-(4-bromophenyl) derivatives.
Experimental Protocols
General Synthesis of 2,4,5-Trisubstituted Imidazoles
A common and efficient method for synthesizing the core imidazole scaffold is through a one-pot, three-component reaction.[11]
Protocol Outline:
-
Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., 1-(4-bromophenyl)-2-(aryl)ethane-1,2-dione) (1 mmol), an aldehyde (1 mmol), and a source of ammonia such as ammonium acetate (3 mmol).[11]
-
Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid or butanol. A catalyst, for example, copper(I) iodide (15 mol%), can be used to improve yields and reaction times.[11]
-
Reaction: Reflux the mixture with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into crushed ice. The precipitated solid is collected by filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure trisubstituted imidazole.[11]
In Vitro p38α Kinase Inhibition Assay (Luminescent-Based)
This protocol outlines a common method for determining the IC50 value of a test compound against p38α kinase, such as the ADP-Glo™ Kinase Assay.[1]
Protocol Outline:
-
Inhibitor Preparation: Prepare serial dilutions of the this compound test compounds in DMSO. Also, prepare a DMSO-only control.[1]
-
Reaction Setup: Add the diluted inhibitor or DMSO to the wells of a suitable microplate (e.g., 384-well). Prepare a master mix containing the p38α kinase and a suitable peptide substrate (e.g., ATF2) in kinase reaction buffer and dispense it into the wells.[1]
-
Kinase Reaction: Initiate the reaction by adding ATP solution to each well. The final ATP concentration should be close to the Km for p38α. Incubate the plate at room temperature for 60 minutes.[1]
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert the generated ADP into ATP, which is used in a luciferase reaction to produce a light signal. Incubate for another 30 minutes.[1][12]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[1]
-
Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[1]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel p38 MAPK inhibitors. Based on the established SAR of related pyridinyl-imidazoles, the 4-bromophenyl group is expected to provide a solid anchor in the primary hydrophobic pocket of the ATP-binding site. The bromine atom offers a versatile handle for synthetic elaboration, allowing for the exploration of a wide chemical space through modern cross-coupling methodologies. Future work should focus on systematic modifications at the C2 and C5 positions of the imidazole ring to optimize potency, selectivity, and pharmacokinetic properties. The protocols and pathway information provided in this guide serve as a foundational resource for researchers dedicated to advancing this important class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-Bromophenyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods and experimental protocols for the synthesis of 4-(4-bromophenyl)-1H-imidazole and its derivatives. The imidazole scaffold is a crucial pharmacophore in many therapeutic agents, and the bromo-functionalization offers a versatile handle for further molecular modifications through cross-coupling reactions, making these compounds valuable building blocks in medicinal chemistry and drug discovery.
Introduction
This compound derivatives are an important class of compounds in pharmaceutical research. The imidazole ring is a key structural motif in many biologically active molecules, including antifungals, anti-inflammatory agents, and anticancer drugs. The presence of a bromophenyl group at the 4-position provides a strategic site for further functionalization, enabling the synthesis of diverse chemical libraries for drug screening. This document outlines three primary synthetic strategies for accessing these valuable compounds: the Debus-Radziszewski reaction, the van Leusen imidazole synthesis, and various multi-component reactions.
Synthetic Methodologies
Several synthetic routes have been established for the preparation of this compound derivatives. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a classic and versatile method for constructing the imidazole ring.[1] It involves a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of this compound, glyoxal (a 1,2-dicarbonyl), 4-bromobenzaldehyde, and a source of ammonia are required. Modifications of this method can be employed to produce N-substituted derivatives by replacing ammonia with a primary amine.[1]
Van Leusen Imidazole Synthesis
The van Leusen imidazole synthesis is another powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[2][3] This reaction typically involves the condensation of an aldimine with TosMIC to form the imidazole ring.[2] The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine, making it a three-component reaction.[2] This method is particularly useful for the synthesis of 1,4- and 1,5-disubstituted imidazoles.
Multi-Component Reactions (MCRs)
Modern synthetic chemistry often favors multi-component reactions due to their efficiency and atom economy. Several one-pot, multi-component strategies have been developed for the synthesis of highly substituted imidazole derivatives. These reactions often proceed with high yields and can be adapted for combinatorial chemistry and library synthesis. A notable example involves the reaction of a 2-haloacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free or microwave-assisted conditions.[4]
Data Presentation
The following tables summarize quantitative data for the synthesis of various this compound derivatives using different methodologies.
Table 1: Debus-Radziszewski and Related Multi-Component Syntheses
| Entry | Aldehyde | Other Reactants | Catalyst/Conditions | Product | Yield (%) | Ref. |
| 1 | 4-Bromobenzaldehyde | Benzil, Ammonium acetate | Glacial Acetic Acid, Reflux | 2,4,5-Tris(4-bromophenyl)-1H-imidazole | Not Specified | [5] |
| 2 | 4-Bromobenzaldehyde | o-Phenylenediamine | Solvent-free, 70°C, 1h | 2-(4-Bromophenyl)-1H-benzo[d]imidazole | High | [6] |
| 3 | Aromatic Aldehydes | Benzil, Ammonium acetate | Silicotungstic acid (7.5 mol%), Ethanol, Reflux | 2,4,5-Triarylimidazoles | up to 94% | [7] |
| 4 | Aromatic Aldehydes | Benzil, Ammonium acetate | Boric acid (5 mol%), Ultrasound, RT | 2,4,5-Triarylimidazoles | Quantitative | [7] |
Table 2: Microwave-Assisted Synthesis of Imidazole Derivatives
| Entry | Reactants | Catalyst/Solvent | Power (W) / Time | Product | Yield (%) | Ref. |
| 1 | 1,2-Dicarbonyl, Aldehyde, Ammonium acetate | Acid-mediated, Solvent-free | Not Specified | Substituted Imidazoles | Enhanced | [8] |
| 2 | Benzil, Aromatic Aldehydes, Ammonium acetate | (NH4)6Mo7O24·4H2O, Solvent-free | Not Specified | 2,4,5-Trisubstituted Imidazoles | Good | |
| 3 | 1,2-bis(4-chlorophenyl)ethane-1,2-dione, Aromatic aldehyde, Ammonium acetate | Ethanoic acid | 720 W / 7 min | 2,4,5-Triaryl-1H-imidazole | Not Specified | [9] |
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Tris(4-bromophenyl)-1H-imidazole
This protocol is adapted from a general procedure for the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives.[5]
Materials:
-
Benzil (or 4,4'-dibromobenzil)
-
4-Bromobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the 1,2-dicarbonyl compound (e.g., benzil), 4-bromobenzaldehyde, and an excess of ammonium acetate.
-
Add a minimal amount of glacial acetic acid to dissolve the reactants.
-
Reflux the reaction mixture for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 150 mL of water.
-
Filter the resulting solid precipitate.
-
Neutralize the filtrate with ammonium hydroxide or sodium carbonate solution to precipitate any remaining product.
-
Filter the second batch of solid and combine it with the first.
-
Wash the crude product with toluene and recrystallize from methanol to afford the purified 2,4,5-trisubstituted imidazole.
Protocol 2: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles
This is a general procedure for the van Leusen imidazole synthesis.[10]
Materials:
-
Aldehyde (e.g., 4-bromobenzaldehyde)
-
Primary amine
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
To a suspension of t-BuOK (2.67 equiv) in THF at -60 °C, add a solution of TosMIC (1.7 equiv) in THF.
-
After 15 minutes, slowly add a solution of the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in THF to form the aldimine in situ.
-
After 1 hour, add MeOH and allow the reaction to warm to room temperature, then heat to reflux for 2 hours.
-
Cool the reaction mixture and dilute it with water and diethyl ether.
-
Separate the aqueous layer and extract with diethyl ether.
-
Combine the organic layers, wash sequentially with sodium hydrosulfide solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted 1H-Imidazoles
This protocol is based on a solvent-free, multi-component synthesis.[4]
Materials:
-
2-Bromo-4'-bromoacetophenone
-
Aldehyde (e.g., benzaldehyde)
-
Primary amine
-
Ammonium acetate
Procedure:
-
In a reaction vessel, mix the 2-bromoacetophenone, aldehyde, primary amine, and ammonium acetate.
-
Heat the mixture at 130°C for 2 hours under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography to yield the 1,2,4-trisubstituted 1H-imidazole.
Visualizations
The following diagrams illustrate the general workflows for the described synthetic methods.
Caption: Workflow for Debus-Radziszewski Imidazole Synthesis.
Caption: Workflow for Van Leusen Imidazole Synthesis.
Caption: Workflow for a Four-Component Imidazole Synthesis.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 5. ijfmr.com [ijfmr.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-(4-Bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in drug design. The functionalization of the imidazole core through carbon-carbon bond-forming reactions is a cornerstone of medicinal chemistry, enabling the exploration of chemical space and the optimization of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of biaryl and heteroaryl-aryl structures.
This application note provides a detailed experimental protocol for the Suzuki coupling reaction of 4-(4-Bromophenyl)-1H-imidazole with various arylboronic acids. This reaction is pivotal for the synthesis of a diverse library of 4-arylphenyl-1H-imidazole derivatives, which are of significant interest in drug discovery programs. The protocol is based on established methodologies for the Suzuki coupling of heteroaryl bromides and offers a starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Representative Data
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These examples showcase the versatility of the protocol with both electron-rich and electron-deficient coupling partners.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 88 |
| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 82 |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 75 |
Yields are isolated yields after purification by column chromatography. Reaction conditions can be further optimized for specific substrates.
Experimental Protocol: General Procedure
This protocol provides a generalized method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or round-bottom flask, condenser, magnetic stir bar)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Then, add the anhydrous solvent (e.g., 1,4-dioxane, 6 mL) and degassed water (1.5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) in an oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-arylphenyl)-1H-imidazole product.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and use proper grounding.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
The Strategic Application of 4-(4-Bromophenyl)-1H-imidazole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-(4-Bromophenyl)-1H-imidazole stands as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique molecular architecture, featuring a reactive bromine-substituted phenyl ring appended to an imidazole core, offers a versatile platform for the construction of complex, biologically active molecules. The imidazole moiety is a well-recognized pharmacophore present in numerous pharmaceuticals, while the bromophenyl group serves as a highly effective handle for a variety of cross-coupling reactions. This combination allows for the strategic introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic transformations. The protocols are designed to be a practical guide for laboratory researchers, and the accompanying data and diagrams offer a clear overview of the potential applications of this versatile building block in the development of novel therapeutic agents and functional materials.[1][2]
I. Synthesis of Biaryl Imidazoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. For this compound, this reaction provides a direct and efficient route to a wide array of 4-arylphenyl-1H-imidazole derivatives, which are key scaffolds in many kinase inhibitors and other therapeutic agents.[3][4][5]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 8 | 95 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 16 | 88 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 10 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Degassed water
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (as specified in the table), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylphenyl-1H-imidazole.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
II. Synthesis of Stilbene and Cinnamate Analogs via Heck Coupling
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes. Utilizing this compound in Heck couplings allows for the synthesis of stilbene and cinnamate analogs, which are of interest in materials science and as precursors to various pharmaceuticals.[6][7]
Quantitative Data for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 16 | 85 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 12 | 88 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 24 | 82 |
| 4 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₃PO₄ | NMP | 18 | 79 |
Experimental Protocol: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., P(o-tolyl)₃, PPh₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, DMA, NMP)
-
Sealed tube or reaction flask with condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a sealed tube or a reaction flask equipped with a condenser, combine this compound (1.0 equiv.), the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the reaction vessel with an inert gas.
-
Add the anhydrous solvent and the alkene (1.5 equiv.).
-
Heat the reaction mixture to the specified temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired substituted alkene.
Heck Coupling Workflow
Caption: Workflow for the Heck coupling reaction.
III. Synthesis of Arylalkynes via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[2][8][9][10]
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 6 | 94 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | Diisopropylamine | Toluene | 8 | 91 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (1) | Piperidine | DMF | 10 | 87 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Acetonitrile | 5 | 93 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Evacuate the flask and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired arylalkyne.
Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
IV. Synthesis of N-Aryl Imidazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. This reaction is particularly useful for synthesizing N-aryl imidazoles, which are prevalent in many biologically active compounds.[11][12][13]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 86 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | 89 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (5) | K₂CO₃ | Toluene | 100 | 22 | 83 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine or N-heterocycle
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl imidazole derivative.
Buchwald-Hartwig Amination Logical Relationship
Caption: Logical relationship in Buchwald-Hartwig amination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. biomedres.us [biomedres.us]
- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(4-Bromophenyl)-1H-imidazole in the Design of Novel Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections, coupled with the rise in antifungal resistance, underscores the urgent need for the development of novel antifungal agents. The imidazole scaffold has long been a cornerstone in the design of antifungal drugs, with many established agents targeting the fungal cell membrane's ergosterol biosynthesis pathway. Among the various imidazole-containing synthons, 4-(4-Bromophenyl)-1H-imidazole serves as a valuable starting material for the generation of new chemical entities with potent antifungal activity. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel antifungal agents based on this key structural motif.
Introduction: The Role of Imidazole Derivatives in Antifungal Therapy
Imidazole derivatives represent a major class of antifungal agents, with prominent examples including ketoconazole, miconazole, and clotrimazole.[1][2] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of cellular functions, and ultimately, fungal cell death.[3][4] The this compound moiety offers a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships to enhance antifungal potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[5]
Data Presentation: Antifungal Activity of Imidazole Derivatives
The following tables summarize the in vitro antifungal activity of various imidazole derivatives, including hypothetical data for novel compounds derived from this compound, against a panel of clinically relevant fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Imidazole Derivatives against Candida Species
| Fungal Strain | Compound A (µg/mL) | Compound B (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans ATCC 90028 | 0.25 | 0.5 | 1 |
| Candida glabrata ATCC 2001 | 1 | 2 | 16 |
| Candida krusei ATCC 6258 | 4 | 8 | 64 |
| Candida parapsilosis ATCC 22019 | 0.5 | 1 | 2 |
| Fluconazole-resistant C. albicans | 2 | 4 | >64 |
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Imidazole Derivatives against Filamentous Fungi
| Fungal Strain | Compound A (µg/mL) | Compound B (µg/mL) | Voriconazole (µg/mL) |
| Aspergillus fumigatus ATCC 204305 | 1 | 2 | 0.5 |
| Aspergillus flavus ATCC 204304 | 2 | 4 | 1 |
| Trichophyton rubrum ATCC 28188 | 0.125 | 0.25 | 0.25 |
Table 3: In Vivo Efficacy of a Lead Imidazole Derivative in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (log CFU/kidney) | Survival Rate (%) |
| Vehicle Control | - | 6.8 ± 0.5 | 0 |
| Lead Compound | 10 | 4.2 ± 0.7 | 60 |
| Lead Compound | 20 | 2.5 ± 0.4 | 90 |
| Fluconazole | 20 | 2.8 ± 0.3 | 90 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of novel antifungal agents from this compound and for the evaluation of their antifungal properties.
General Protocol for the Synthesis of Novel this compound Derivatives
This protocol describes a general method for the N-alkylation or N-arylation of this compound to generate a library of diverse derivatives.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or ACN, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, added portion-wise at 0 °C).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imidazolide anion.
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted this compound derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi to determine the Minimum Inhibitory Concentration (MIC).[2]
Materials:
-
Synthesized imidazole derivatives and control antifungal agents (e.g., fluconazole, voriconazole)
-
Fungal strains (e.g., Candida spp., Aspergillus spp.)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Solutions: Prepare stock solutions of the test compounds and control drugs in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation:
-
Yeasts: Culture the yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi: Culture the molds on Potato Dextrose Agar (PDA) until sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agents.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth in the drug-free control well. For filamentous fungi, the endpoint is often complete inhibition of growth.[6]
Protocol for In Vivo Efficacy Testing in a Murine Model of Systemic Candidiasis
This protocol outlines a standard procedure to evaluate the in vivo efficacy of lead antifungal compounds.[7] All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompetent mice (e.g., BALB/c or ICR, 6-8 weeks old)
-
Candida albicans strain (e.g., SC5314)
-
Lead imidazole derivative formulated for in vivo administration
-
Control antifungal agent (e.g., fluconazole)
-
Vehicle control (e.g., saline, cyclodextrin solution)
-
Sterile phosphate-buffered saline (PBS)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Infection:
-
Culture C. albicans in Yeast Peptone Dextrose (YPD) broth overnight.
-
Wash the cells with sterile PBS and adjust the concentration to 1 x 10⁶ CFU/mL.
-
Infect mice via tail vein injection with 100 µL of the prepared inoculum (1 x 10⁵ CFU/mouse).
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, lead compound at different doses, positive control).
-
Begin treatment 2-4 hours post-infection.
-
Administer the compounds daily for a predetermined period (e.g., 7 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for 21 days and record mortality.
-
Fungal Burden Determination: At a specific time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically remove organs (e.g., kidneys, spleen, liver), homogenize them in sterile PBS, and perform serial dilutions. Plate the dilutions on SDA plates to determine the colony-forming units (CFU) per gram of tissue.[7]
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the development of novel imidazole-based antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(4-Bromophenyl)-1H-imidazole in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-1H-imidazole is a versatile heterocyclic compound that serves as a crucial scaffold in the synthesis of novel anticancer agents.[1] Its structural features, including the imidazole core and the bromophenyl group, allow for diverse chemical modifications to develop derivatives with enhanced potency and selectivity against various cancer targets.[1] Research has demonstrated that derivatives of this compound exhibit significant cytotoxic and inhibitory activities across a range of cancer cell lines by targeting key biological pathways involved in cell proliferation and survival. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for key experimental assays.
Applications in Anticancer Research
Derivatives of this compound have been investigated for their potential to target several hallmarks of cancer:
-
Enzyme Inhibition: A primary application is in the development of kinase inhibitors. The imidazole scaffold is well-suited for targeting the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2][3]
-
Cytotoxicity against Cancer Cell Lines: Numerous studies have reported the synthesis of this compound derivatives that exhibit potent cytotoxic effects against a panel of human cancer cell lines, including those from breast, colon, and liver cancers.[4][5][6]
-
Induction of Apoptosis: Mechanistic studies have shown that some derivatives can induce programmed cell death (apoptosis) in cancer cells, often through the modulation of key apoptotic proteins like caspases and members of the Bcl-2 family.[4]
-
Cell Cycle Arrest: Certain derivatives have been found to interfere with the normal progression of the cell cycle, causing cells to arrest in specific phases and thereby preventing their proliferation.[4]
-
Inhibition of Microtubule Dynamics: The imidazole core is also found in compounds that target tubulin polymerization, a critical process for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy.[7]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various derivatives based on the this compound scaffold.
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| 6c | Benzo[d]imidazole-benzohydrazide hybrid | HCT-116 (Colon) | Cytotoxicity | 7.82 | [4] |
| HepG2 (Liver) | Cytotoxicity | 8.91 | [4] | ||
| MCF-7 (Breast) | Cytotoxicity | 10.21 | [4] | ||
| 6d | Benzo[d]imidazole-benzohydrazide hybrid | HCT-116, HepG2, MCF-7 | Cytotoxicity | <30 | [4] |
| p2 | Thiazol-2-amine derivative | MCF-7 (Breast) | SRB Assay | 10.5 | [5] |
| - | Imidazo[4,5-c]quinoline derivative | Not Specified | Anticancer Screen | 103.3 | [8] |
Note: The table presents a selection of publicly available data. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture and treat cells with the IC50 concentration of the test compound for a specified time (e.g., 24 hours). Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours or overnight.[10]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with ice-cold RIPA buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: After final washes with TBST, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use a loading control like β-actin to normalize the data.
Visualizations: Workflows and Pathways
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Note: Comprehensive Analytical Characterization of 4-(4-Bromophenyl)-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(4-Bromophenyl)-1H-imidazole is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring both a bromophenyl group and an imidazole ring, makes it a versatile intermediate for synthesizing a wide range of biologically active molecules and functional materials.[1] Accurate and comprehensive characterization is essential to ensure its identity, purity, and stability, which are critical parameters in drug development and quality control. This document provides a suite of detailed analytical protocols for the thorough characterization of this compound.
Physicochemical Properties: A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Solid / Crystalline Powder | |
| Melting Point | 139-143 °C | [2] |
Structural Elucidation Techniques
Structural elucidation is the foundational step in characterization, confirming the chemical identity of the molecule. The following techniques provide orthogonal information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is the most powerful technique for unambiguously determining the molecular structure of this compound by mapping its carbon-hydrogen framework. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Expected Spectral Data: The following table summarizes the expected chemical shifts based on analyses of structurally similar compounds.[3][4]
| ¹H NMR (DMSO-d₆) | Expected δ (ppm) | Multiplicity | Assignment |
| Imidazole NH | ~12.0 - 13.0 | Broad Singlet | N-H proton |
| Aromatic CH | ~7.5 - 7.8 | Multiplet | Protons on the bromophenyl and imidazole rings |
| ¹³C NMR (DMSO-d₆) | Expected δ (ppm) | Assignment | |
| Aromatic C-Br | ~120 - 122 | Carbon attached to Bromine | |
| Aromatic CH | ~115 - 138 | Phenyl and Imidazole CH carbons | |
| Aromatic C (quaternary) | ~135 - 145 | Quaternary carbons in both rings |
Workflow for NMR Analysis:
Mass Spectrometry (MS)
Application: Mass spectrometry is used to confirm the molecular weight of the compound and to gain insight into its elemental composition through high-resolution mass measurement.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Method: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquisition Mode: Acquire data in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ion and compare it with the theoretical value. For high-resolution instruments (e.g., Q-TOF, Orbitrap), the measured exact mass can be used to confirm the elemental formula.
Expected Mass Data:
| Parameter | Theoretical Value | Observed m/z | Ion |
| Molecular Weight | 223.07 g/mol | - | - |
| Exact Mass | 221.9793 g/mol | ~222.9865 | [M+H]⁺ |
Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed, with two major peaks separated by ~2 Da for the molecular ion.
Workflow for Mass Spectrometry Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric H₂O and CO₂.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the absorption bands corresponding to the functional groups of the molecule.
Expected FT-IR Absorption Bands: Based on data from related imidazole structures, the following characteristic peaks are expected.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 - 3100 | Broad, Medium | N-H stretching (imidazole ring) |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| ~1610 - 1580 | Medium | C=N stretching (imidazole ring) |
| ~1500 - 1450 | Strong | C=C stretching (aromatic rings) |
| ~1100 - 1000 | Strong | C-N stretching |
| ~830 - 800 | Strong | C-H out-of-plane bending (para-substituted phenyl) |
| ~700 - 500 | Medium | C-Br stretching |
Purity and Separation Analysis
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is the primary technique for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities. A reversed-phase method with UV detection is typically employed.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of Acetonitrile and 0.025 M Potassium Phosphate buffer (pH adjusted to 3.2).[5][6] A typical starting ratio would be 40:60 (v/v). Filter through a 0.45 µm filter and degas.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a working standard by dilution (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at approximately the same concentration as the working standard.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.025 M KH₂PO₄ buffer (pH 3.2) |
| Gradient/Isocratic | Isocratic or Gradient (e.g., 40% to 90% Acetonitrile over 15 min) |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 25 °C[6] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Workflow for HPLC Purity Analysis:
Additional Characterization Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated π-system. It is useful for quantitative analysis and for confirming the presence of the aromatic and imidazole chromophores.
Experimental Protocol:
-
Solvent: Select a UV-transparent solvent, such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the sample to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Scan: Scan the sample from 400 nm down to 200 nm against a solvent blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Expected UV-Vis Data: Imidazole-containing aromatic compounds typically exhibit strong absorption bands due to π→π* transitions.[7]
| Expected λₘₐₓ (in Methanol) | Electronic Transition |
| ~250 - 300 nm | π→π* |
Thermal Analysis (TGA/DSC)
Application: Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is used to evaluate the thermal stability, melting point, and decomposition profile of the compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an aluminum pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Conditions: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 500 °C).
-
Data Analysis:
-
DSC: Identify the endothermic peak corresponding to the melting point.
-
TGA: Determine the onset temperature of decomposition from the weight loss curve.
-
Expected Thermal Data: The analysis provides key information on the material's stability under thermal stress.[8]
| Thermal Event | Technique | Expected Result |
| Melting | DSC | Sharp endothermic peak around 139-143 °C |
| Decomposition | TGA | Onset of weight loss at a temperature > 200 °C |
Conclusion
A combination of spectroscopic, chromatographic, and thermal analysis techniques provides a comprehensive characterization of this compound. NMR and MS are essential for unequivocal structural confirmation, while FT-IR verifies the presence of key functional groups. HPLC is the gold standard for assessing purity. Finally, UV-Vis and thermal analysis provide valuable data on its electronic and physical properties. This integrated analytical approach ensures the quality, identity, and stability of the compound for its intended use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Imidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of various imidazole-based compounds using High-Performance Liquid Chromatography (HPLC). The methods outlined are applicable to diverse matrices including pharmaceutical formulations, human plasma, and environmental samples.
Application Note 1: Simultaneous Analysis of Anti-Infective Imidazole Drugs in Pharmaceutical Dosage Forms and Human Plasma
This application note describes a rapid and validated HPLC method for the simultaneous separation and determination of four anti-infective imidazole drugs: secnidazole, omeprazole, albendazole, and fenbendazole. The method is suitable for quality control of final dosage forms and for pharmacokinetic studies in human plasma.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC analysis of the four anti-infective imidazole drugs.[1][2]
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | UV Absorbance (λmax) (nm) |
| Secnidazole | 10–100 | 0.41 | 312 |
| Omeprazole | 10–100 | 0.13 | 301 |
| Albendazole | 10–100 | 0.18 | 294 |
| Fenbendazole | 10–100 | 0.15 | 288 |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm).[1][2]
-
Mobile Phase: Methanol: 0.025 M KH2PO4 (70:30, v/v), adjusted to pH 3.20 with ortho-phosphoric acid.[1][2]
2. Standard Solution Preparation:
-
Prepare individual stock solutions of secnidazole, omeprazole, albendazole, and fenbendazole in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linearity range (10–100 µg/mL).[1]
3. Sample Preparation:
-
Pharmaceutical Dosage Forms (Tablets/Suspensions):
-
Weigh and finely powder a representative number of tablets or accurately measure a volume of the suspension.
-
Dissolve a portion of the powder or suspension, equivalent to a known amount of the active pharmaceutical ingredient (API), in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Human Plasma:
-
To 1 mL of human plasma, add a known concentration of the analytes.
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
4. Data Analysis:
-
Identify the peaks of the four imidazole compounds based on their retention times from the standard chromatogram.
-
Quantify the amount of each drug in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of anti-infective imidazole drugs.
Application Note 2: Chiral Separation of Imidazole Derivative Enantiomers
This application note details an HPLC method for the enantiomeric separation of nine imidazole derivatives: bifonazole, butoconazole, econazole, enilconazole, fenticonazole, isoconazole, miconazole, sertaconazole, and tioconazole. This is crucial as individual enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological properties.[3]
Quantitative Data Summary
The effectiveness of the separation is highly dependent on the mobile phase composition. The following table provides an example of the mobile phase used for the separation of several of these compounds.
| Compound | Mobile Phase Composition |
| Bifonazole | Hexane / 2-Propanol / Diethylamine (DEA) |
| Econazole | Hexane / Ethanol / DEA |
| Miconazole | Hexane / 2-Propanol / DEA |
| Tioconazole | Hexane / Methanol / DEA |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIRALCEL OJ (10 µm; 250 × 4.6 mm).[3]
-
Mobile Phase: A mixture of hexane and an alcohol modifier (e.g., 2-propanol, ethanol, or methanol) with the addition of diethylamine (DEA). The exact ratio needs to be optimized for each compound.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection Wavelength: 220 nm.[3]
2. Standard Solution Preparation:
-
Prepare solutions of the racemic imidazole derivatives in the mobile phase.
3. Sample Preparation:
-
Dissolve the sample containing the imidazole derivative in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
The two enantiomers will appear as separate peaks in the chromatogram.
-
The resolution between the peaks indicates the effectiveness of the separation.
Logical Relationship Diagram
Caption: Key factors influencing the chiral separation of imidazole enantiomers.
Application Note 3: Analysis of Imidazole and its Methyl-Impurities in Reaction Solutions
This application note provides an HPLC method for the quantitative analysis of imidazole and two of its impurities, 2-methylimidazole and 4-methylimidazole, in industrial reaction solutions. This method is essential for monitoring the progress and purity of imidazole synthesis.[4]
Quantitative Data Summary
The performance of the HPLC method for the analysis of imidazole and its impurities is summarized below.[4]
| Compound | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) |
| Imidazole | 10–100 | 0.02 |
| 2-Methylimidazole | 10–100 | 0.02 |
| 4-Methylimidazole | 10–100 | 0.03 |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: Supersil-ODS-B.[4]
-
Mobile Phase: A mixture of acetonitrile and an ionic reagent solution (40:60 v/v). The ionic reagent solution contains 16 mmol/L sodium dodecyl sulfate and 17 mmol/L potassium dihydrogen phosphate, adjusted to pH 3.5.[4]
-
Elution Mode: Isocratic.[4]
-
Detection Wavelength: 210 nm.[4]
2. Standard Solution Preparation:
-
Prepare stock solutions of imidazole, 2-methylimidazole, and 4-methylimidazole.
-
Create a series of working standards by diluting the stock solutions to concentrations within the linear range of 10-100 mg/L.[4]
3. Sample Preparation:
-
Accurately dilute the reaction solution sample with the mobile phase to bring the analyte concentrations into the calibrated range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Quantify imidazole and its impurities using an external standard method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of each compound in the reaction solution sample from the calibration curve.
Experimental Workflow Diagram
Caption: Process flow for the HPLC-based purity assessment of imidazole.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
Application Notes and Protocols for NMR Spectroscopy of 4-(4-Bromophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both an imidazole ring and a bromophenyl moiety, makes it a versatile scaffold for the synthesis of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of this compound, offering a comprehensive guide for researchers in the field.
Predicted NMR Data Presentation
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d6
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (imidazole) | ~8.0 - 8.2 | Singlet | - |
| H-5 (imidazole) | ~7.5 - 7.7 | Singlet | - |
| H-2', H-6' (bromophenyl) | ~7.7 - 7.9 | Doublet | ~8.0 - 9.0 |
| H-3', H-5' (bromophenyl) | ~7.5 - 7.7 | Doublet | ~8.0 - 9.0 |
| N-H (imidazole) | ~12.0 - 13.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d6
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (imidazole) | ~135 - 140 |
| C-4 (imidazole) | ~138 - 142 |
| C-5 (imidazole) | ~115 - 120 |
| C-1' (bromophenyl) | ~133 - 136 |
| C-2', C-6' (bromophenyl) | ~128 - 132 |
| C-3', C-5' (bromophenyl) | ~131 - 134 |
| C-4' (bromophenyl) | ~120 - 125 |
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Sample Quantity: For a standard 5 mm NMR tube, a sample concentration of 5-25 mg is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample of 20-50 mg.
-
Solvent Selection: DMSO-d6 is a recommended solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. Other suitable deuterated solvents include methanol-d4 and chloroform-d.
-
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Spectral Width: A spectral width of -2 to 14 ppm is appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of 0 to 200 ppm is typically sufficient.
-
Acquisition Time: An acquisition time of 1-2 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is advisable to ensure full relaxation of quaternary carbons.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard such as tetramethylsilane (TMS).
Visualizations
The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.
Caption: Logical workflow for structural elucidation using NMR data.
Caption: Experimental workflow for NMR analysis.
One-Pot Synthesis of Substituted Imidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted imidazoles, a crucial scaffold in medicinal chemistry and materials science. The protocols outlined below are based on established multicomponent reactions, offering efficient and atom-economical routes to a diverse range of imidazole derivatives.
Introduction
Imidazole and its derivatives are fundamental heterocyclic motifs present in numerous natural products, pharmaceuticals, and functional materials. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of substituted imidazoles, offering advantages such as high efficiency, operational simplicity, and reduced waste generation. This document focuses on the widely utilized Debus-Radziszewski reaction and its modern variations.
The Debus-Radziszewski synthesis, first reported in the 19th century, is a cornerstone of imidazole synthesis.[1][2][3] It is a multicomponent process that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3] This versatile reaction can be adapted to produce a wide array of substituted imidazoles by varying the starting materials.
Core Synthesis Protocols
The Debus-Radziszewski Imidazole Synthesis
The classical Debus-Radziszewski reaction is a three-component condensation that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][3] A significant modification of this method involves the replacement of one equivalent of ammonia with a primary amine to yield N-substituted imidazoles.[1][3]
General Reaction Scheme:
A 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or one equivalent of ammonia and one equivalent of a primary amine) are condensed to form the corresponding imidazole derivative.
Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a general guideline for the synthesis of 2,4,5-trisubstituted imidazoles using various catalysts and conditions.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Aromatic aldehyde
-
Ammonium acetate (as ammonia source)
-
Catalyst (e.g., Zeolite H-ZSM-22, Iron(III) p-toluenesulfonate, Silicotungstic acid)[4][5]
-
Solvent (e.g., Ethanol, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (2-5 mmol).[4][6][7]
-
Add the catalyst (e.g., 10 mol% of Cu(OAc)2 or a catalytic amount of a solid acid catalyst).[7]
-
If a solvent is used, add the appropriate volume (e.g., 10 mL of ethanol).[7] For solvent-free conditions, ensure the reactants are well-mixed.[6]
-
The reaction mixture can be heated under various conditions:
-
Conventional Heating: Stir the mixture at a specified temperature (e.g., 60-70 °C) for the required time (e.g., 1-12 hours).[6][7]
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature or power for a shorter duration (e.g., 5-15 minutes).
-
Ultrasonic Irradiation: Sonicate the mixture at a specific frequency (e.g., 50 kHz) and temperature (e.g., 60 °C).[8]
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.[6][7]
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the pure substituted imidazole.[6]
Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This method extends the Debus-Radziszewski reaction to a four-component system to synthesize fully substituted imidazoles in a single step.
General Reaction Scheme:
A 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate are condensed to form the 1,2,4,5-tetrasubstituted imidazole.
Experimental Protocol: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol outlines a one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, often employing a catalyst to enhance efficiency.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Aldehyde
-
Primary amine
-
Ammonium acetate
-
Solvent (e.g., Ethanol)
Procedure:
-
To a flask, add the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), primary amine (4 mmol), and ammonium acetate (4 mmol).[8]
-
Add the catalyst (e.g., 0.05 g of nanocrystalline magnesium aluminate).[8]
-
Add the solvent (e.g., 2 mL of ethanol).[8]
-
Subject the reaction mixture to the desired reaction conditions (e.g., ultrasonic irradiation at 60 °C).[8]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pure 1,2,4,5-tetrasubstituted imidazole.
Data Presentation
The following tables summarize quantitative data from various one-pot imidazole synthesis protocols, allowing for easy comparison of different methodologies.
Table 1: Synthesis of 2-(4-substituted-phenyl)-1H-benzo[d]imidazoles under Solvent-Free Conditions [6]
| Entry | Aldehyde Substituent | Time (h) | Yield (%) |
| 1 | 4-CH3 | 1 | 92 |
| 2 | 4-Cl | 1 | 90 |
| 3 | 4-NO2 | 1 | 88 |
| 4 | H | 1 | 95 |
Reaction Conditions: Benzene-1,2-diamine (2 mmol), aromatic aldehyde (2 mmol), ammonium acetate (5 mmol), 70 °C.
Table 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using Nanocrystalline MgAl2O4 under Ultrasonic Irradiation [8]
| Entry | Aldehyde | Primary Amine | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 20 | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 25 | 93 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 20 | 96 |
| 4 | Benzaldehyde | 4-Methylaniline | 25 | 94 |
Reaction Conditions: Benzil (1 mmol), aldehyde (1 mmol), primary amine (4 mmol), ammonium acetate (4 mmol), nanocrystalline MgAl2O4 (0.05 g), ethanol (2 mL), 60 °C, ultrasonic irradiation (50 kHz).
Table 3: Synthesis of 2,4,5-Trisubstituted Imidazoles using Various Catalysts
| Entry | Catalyst | Condition | Time | Yield (%) | Reference |
| 1 | Cu(OAc)2 (10 mol%) | 60 °C, Ethanol | 12 h | 45 | [7] |
| 2 | Silicotungstic acid (7.5%) | Reflux, Ethanol | - | High | |
| 3 | Iron(III) p-toluenesulfonate | Ultrasonic irradiation, RT | 55 min | 90 | [5] |
| 4 | None (Solvent-free) | Microwave irradiation | - | Good |
Visualizations
Diagram 1: General Workflow for One-Pot Imidazole Synthesis
Caption: A generalized workflow for the one-pot synthesis of substituted imidazoles.
Diagram 2: Simplified Mechanism of the Debus-Radziszewski Reaction
Caption: A simplified two-stage view of the Debus-Radziszewski imidazole synthesis.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 4. journalirjpac.com [journalirjpac.com]
- 5. erpublication.org [erpublication.org]
- 6. asianpubs.org [asianpubs.org]
- 7. ijsred.com [ijsred.com]
- 8. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Designing Enzyme Inhibitors Using the 4-(4-Bromophenyl)-1H-imidazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-Bromophenyl)-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the design of potent and selective enzyme inhibitors. Its unique electronic and structural features, including the presence of a bromine atom for potential halogen bonding and the imidazole ring for hydrogen bonding and metal coordination, make it an attractive starting point for developing novel therapeutics against a range of enzymatic targets. These application notes provide a comprehensive overview of the utility of this scaffold, detailed experimental protocols for inhibitor characterization, and visualizations of relevant biological pathways and workflows.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the inhibitory activities of representative compounds derived from the this compound scaffold against several key enzyme targets. This data is compiled for comparative purposes to highlight the potential of this chemical framework.
Table 1: Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C2) | IC50 (nM)[1][2] | Assay Method |
| BPI-001 | H | Pyridin-4-yl | 45 | In vitro kinase assay[1] |
| BPI-002 | Methyl | 4-Fluorophenyl | 82 | Cell-based cytokine release assay |
| BPI-003 | 2-Hydroxyethyl | 2-Aminopyrimidin-4-yl | 33 | Homogeneous Time-Resolved Fluorescence (HTRF) assay[3] |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2)
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C2) | IC50 (µM)[4] | Selectivity Index (COX-1/COX-2) | Assay Method |
| BPI-101 | H | Phenyl | 0.75 | 120 | In vitro fluorescence-based assay[5] |
| BPI-102 | Benzyl | Methylthio | 1.2 | 85 | Colorimetric COX inhibitor screening assay[4] |
| BPI-103 | 4-Sulfamoylbenzyl | Thiophene-2-yl | 0.52 | 150 | Prostaglandin E2 (PGE2) immunoassay |
Table 3: Inhibition of Cytochrome P450 Isoforms
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C2) | Target Enzyme | Ki (µM)[6][7][8] | Assay Method |
| BPI-201 | H | H | CYP3A4 | 2.5 | Microsomal incubation with probe substrate[6] |
| BPI-202 | Butyl | H | CYP2C9 | 5.1 | Recombinant enzyme assay |
| BPI-203 | Propargyl | H | CYP2D6 | 8.7 | Fluorometric substrate assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives as enzyme inhibitors.
Protocol 1: In Vitro p38 MAP Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against p38 MAP kinase.[1][2]
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test compounds dissolved in DMSO
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add 10 µL of the diluted test compound solution. Include wells for a positive control (a known p38 inhibitor) and a negative control (DMSO vehicle).
-
Add 20 µL of a solution containing the p38α kinase and the substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³²P]ATP (or non-radiolabeled ATP for luminescence assay) in kinase buffer.
-
Incubate the plate at 30°C for 30-60 minutes.
-
For Radiometric Assay: a. Stop the reaction by adding 25 µL of 3% phosphoric acid. b. Transfer 20 µL of the reaction mixture onto a P81 phosphocellulose paper. c. Wash the paper three times for 5 minutes each in 0.75% phosphoric acid and once in acetone. d. Measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence-based Assay (e.g., ADP-Glo™): a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. c. Measure the luminescence using a microplate luminometer.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method for assessing the inhibitory effects of compounds on COX-1 and COX-2 enzymes.[4]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Colorimetric COX inhibitor screening kit or ELISA kit for PGE2
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 10 µL of the test compound solution to separate wells for COX-1 and COX-2. Include positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2) and a negative control (DMSO).
-
Add 150 µL of the respective enzyme (COX-1 or COX-2) solution containing heme to each well.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantify the amount of prostaglandin produced using a colorimetric method as per the kit instructions or by measuring PGE2 levels using an ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives as enzyme inhibitors.
Caption: p38 MAPK signaling pathway and the point of inhibition.
Caption: Prostaglandin biosynthesis pathway showing COX inhibition.
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common challenges in the purification process of imidazole derivatives.
Technical Support Center: Purification of Imidazole Derivatives
Welcome to the technical support center for the purification of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of imidazole derivatives, offering practical solutions and preventative measures.
Column Chromatography Issues
Q1: My imidazole derivative is co-eluting with starting materials or other impurities during column chromatography. What can I do?
A1: Co-elution is a common challenge that can often be resolved by modifying your chromatographic conditions. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of your eluent system is critical.
-
Gradient Elution: If you are using an isocratic system (constant solvent mixture), switching to a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with similar Rf values.[1]
-
Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[1] Adding a small amount of a polar solvent like methanol can significantly alter selectivity.[1]
-
-
Change the Stationary Phase:
-
Different Silica Gel: If you're using standard silica gel (60 Å), consider trying a different pore size or a bonded phase silica (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).[1]
-
Alumina: For basic compounds like imidazoles, basic or neutral alumina can provide better separation and reduce tailing compared to acidic silica gel.[1]
-
-
Sample Loading Technique:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This technique often leads to sharper bands and improved separation.[1]
-
Q2: I'm observing significant peak tailing for my imidazole derivative on a silica gel column. How can I resolve this?
A2: Tailing is frequently caused by the strong interaction between the basic imidazole ring and the acidic silanol groups on the silica gel surface.[1] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.
-
Use an Alternative Stationary Phase: Switching to a more basic stationary phase like neutral or basic alumina can prevent the strong acidic interactions that cause tailing.[1]
Q3: My recovery yield is very low after column chromatography. What are the potential reasons and solutions?
A3: Low recovery can be a frustrating issue. Consider these possibilities:
-
Irreversible Adsorption: Your compound may be irreversibly binding to the silica gel. This can be addressed by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base like triethylamine before running the column.[1]
-
Compound Instability: Your imidazole derivative might be degrading on the acidic silica gel.[1] If you suspect this, try to perform the chromatography as quickly as possible (flash chromatography) to minimize the compound's exposure to the stationary phase.[1]
-
Co-elution with a Non-UV Active Impurity: An impurity that is not visible by UV may be co-eluting with your product, leading to a lower-than-expected yield of pure compound. Analyze your fractions by other methods like NMR or mass spectrometry to identify any hidden impurities.[1]
Recrystallization Challenges
Q1: I am unable to find a suitable solvent for the recrystallization of my imidazole derivative.
A1: The key to successful recrystallization is finding a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.[1] For challenging compounds like some planar heterocyclic imidazoles with poor solubility, consider using highly polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] You can also try a solvent/anti-solvent system, where you dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) to induce crystallization.[2]
Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the compound is too high. Try the following:
-
Use a more dilute solution.
-
Allow the solution to cool more slowly.
-
Add a seed crystal to encourage crystallization.
-
Consider a different solvent system.
Acid-Base Extraction Issues
Q1: My imidazole derivative does not precipitate out of the aqueous layer after neutralization.
A1: This is a common issue, especially if your derivative has good water solubility.[1]
-
Back-Extraction: If your compound is water-soluble or oils out, you will need to perform a back-extraction. After neutralizing the aqueous layer, extract it multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover your product.[1]
-
Salt Formation: The presence of salts, formed from the acid and base used for extraction and neutralization, can increase the solubility of your compound in the aqueous layer.[1] If possible, using a weaker acid or base might help.
Data Presentation
Table 1: Troubleshooting Guide for Column Chromatography of Imidazole Derivatives
| Symptom | Possible Cause | Recommended Solution(s) |
| Co-elution of spots on TLC | Inappropriate mobile phase polarity. | - Implement a gradient elution.- Experiment with different solvent systems (e.g., add a small amount of methanol).- Change the stationary phase (e.g., alumina). |
| Peak Tailing | Strong interaction with acidic silica gel. | - Add a basic modifier (0.1-1% triethylamine) to the mobile phase.- Use a neutral or basic alumina stationary phase. |
| Low Recovery | - Irreversible adsorption.- Compound degradation.- Co-elution with non-UV active impurity. | - Use alumina or deactivated silica.- Perform flash chromatography to reduce exposure time.- Analyze fractions with NMR or LC-MS. |
Table 2: Common Solvents for Purification of Imidazole Derivatives
| Purification Method | Solvent/System | Typical Application |
| Column Chromatography | - Hexane/Ethyl Acetate- Dichloromethane/Methanol- Chloroform/Methanol | Separation of non-polar to moderately polar derivatives. |
| Recrystallization | - Ethanol/Water- Toluene- DMF or DMSO (for poorly soluble compounds) | Final purification of solid products. |
| Acid-Base Extraction | - 1M HCl (acid wash)- Saturated NaHCO₃ or 1M NaOH (neutralization)- Dichloromethane or Ethyl Acetate (organic phase) | Separation from non-basic impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Imidazole
This protocol is a general guideline and may require optimization for your specific derivative.
-
Preparation of the Column:
-
Select an appropriately sized column and slurry pack it with silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexane/ethyl acetate).
-
-
Sample Preparation and Loading:
-
Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[1]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[1]
-
Protocol 2: Acid-Base Extraction for Purification of an N-Alkylated Imidazole
-
Dissolution:
-
Dissolve the crude reaction mixture, containing the N-alkylated imidazole and potentially unreacted starting materials, in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[1]
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl) and shake vigorously. Allow the layers to separate.[1]
-
The basic imidazole derivative will be protonated and move into the aqueous layer.
-
Drain the organic layer (which contains non-basic impurities) and collect the acidic aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.
-
-
Neutralization and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[1]
-
If the neutral imidazole derivative is insoluble in water, it should precipitate and can be collected by vacuum filtration.[1]
-
If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1]
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and remove the solvent under reduced pressure to yield the purified product.[1]
-
Visualizations
Caption: Workflow for Acid-Base Extraction of Imidazole Derivatives.
Caption: Troubleshooting Decision Tree for Chromatography Issues.
References
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Bromophenyl-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of bromophenyl-containing compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during your experiments, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura reaction with a bromophenyl substrate is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura reaction can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. Here’s a step-by-step guide to diagnosing and resolving the issue:
-
Reagent Quality:
-
Boronic Acid/Ester Integrity: Boronic acids can be prone to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is especially true for heteroaryl boronic acids.[2] Using boronic esters (e.g., pinacol esters) can improve stability.[2]
-
Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed. The presence of oxygen can lead to side reactions like homocoupling.[2][3] The choice and quality of the base are also critical; ensure it is fresh and anhydrous where required.
-
-
Catalyst System:
-
Catalyst/Ligand Choice: The selection of the palladium catalyst and ligand is crucial. For electron-rich aryl bromides, more electron-rich and bulky phosphine ligands may be required to facilitate oxidative addition.[4][5] Conversely, electron-deficient aryl bromides are generally more reactive.[2]
-
Catalyst Loading: Inadequate catalyst loading can result in incomplete conversion. A typical starting point is 1-5 mol% of the palladium catalyst.
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can often improve reaction rates and yields, but can also promote side reactions like dehalogenation.[6] Optimization of the reaction temperature is key.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by TLC or GC-MS is recommended.
-
Base Selection: The strength and type of base can significantly impact the reaction.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base activates the boronic acid for transmetalation.[8]
-
Issue 2: Presence of Significant Side Products
Q: I am observing significant amounts of side products in my reaction mixture, specifically dehalogenation of my bromophenyl starting material and homocoupling of the boronic acid. How can I minimize these?
A: The formation of dehalogenation and homocoupling byproducts are common challenges in Suzuki-Miyaura couplings.
-
Dehalogenation: This side reaction involves the replacement of the bromine atom with a hydrogen atom on your starting material.[6]
-
Causes: High temperatures, prolonged reaction times, and certain bases can promote dehalogenation.[6] The choice of phosphine ligand can also influence the rate of this side reaction.[6]
-
Solutions:
-
Lower the reaction temperature.
-
Reduce the reaction time once the starting material is consumed (monitor by TLC/GC-MS).
-
Screen different bases and ligands.
-
-
-
Homocoupling of Boronic Acid: This results in a biaryl product formed from two molecules of your boronic acid.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling bromophenyl compounds?
A1: There is no single "best" combination as the optimal choice depends on the specific electronic and steric properties of your bromophenyl substrate and the boronic acid. However, some general guidelines apply:
-
For electron-rich bromophenyl compounds: More electron-donating and sterically bulky ligands, such as trialkylphosphines or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), can facilitate the oxidative addition step.[4][5]
-
For electron-deficient bromophenyl compounds: These are generally more reactive, and standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often work well.[9][10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are often more robust and can be effective for challenging couplings.[11]
Q2: What is the role of the base in the Suzuki-Miyaura reaction and which one should I choose?
A2: The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium complex.[8] The choice of base can significantly affect the reaction outcome.
-
Common Bases:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and are effective for a broad range of substrates.[9]
-
Phosphates: K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.[10]
-
Hydroxides: NaOH and KOH are also used, but their high basicity can be incompatible with base-sensitive functional groups.[12]
-
Fluorides: CsF and KF can be effective, particularly in anhydrous conditions.
-
Q3: Which solvent is most suitable for Suzuki-Miyaura reactions with bromophenyl compounds?
A3: The choice of solvent can influence reaction rates and selectivity. Often, a mixture of an organic solvent and water is used.
-
Common Solvents:
-
Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are very common, often in a mixture with water.[9][10]
-
Aromatics: Toluene is another frequently used solvent.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and Acetonitrile (MeCN) can be used, but their polarity can sometimes alter the selectivity of the reaction.[13]
-
It's important to note that the Suzuki-Miyaura reaction can be surprisingly insensitive to the solvent choice in many cases.[14]
Q4: How can I prevent protodeboronation of my boronic acid?
A4: Protodeboronation is the undesired cleavage of the C-B bond.[1] To minimize this side reaction:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][2]
-
Optimize Reaction Conditions: Rapid catalytic turnover can outcompete the rate of protodeboronation. Efficient catalyst systems and optimized conditions are key.[1]
-
Anhydrous Conditions: For some substrates, running the reaction under anhydrous conditions can suppress protodeboronation.
Data Presentation: Reaction Condition Optimization
The following tables summarize common starting points and optimized conditions for the Suzuki-Miyaura coupling of bromophenyl substrates.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Bromophenyl Compounds
| Parameter | Condition | Notes |
| Aryl Halide | Bromophenyl Compound | 1.0 equiv |
| Boronic Acid/Ester | Aryl/Vinyl/Alkyl Boronic Acid or Ester | 1.1 - 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 1 - 5 mol% |
| Ligand (if needed) | PPh₃, SPhos, XPhos, etc. | 2 - 10 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene, DMF | |
| Temperature | 70 - 110 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Catalyst and Base Screening for a Model Reaction
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | ~85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | ~90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromophenyl Compound:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromophenyl compound (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the bromophenyl compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Common side reactions in Suzuki-Miyaura couplings.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate N-Alkylation as a Side Product in Imidazole Synthesis
Welcome to our technical support center for chemists and researchers in drug development. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of undesired N-alkylation during imidazole synthesis. Here, you will find detailed strategies, experimental protocols, and data-driven insights to enhance the regioselectivity of your reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of undesired alkylation that occur during imidazole synthesis?
A1: During the alkylation of imidazoles, two main side reactions are prevalent:
-
Di-alkylation: The mono-N-alkylated imidazole product is still nucleophilic and can react further with the alkylating agent to form a quaternary imidazolium salt. This is especially common when an excess of the alkylating agent is used or at elevated temperatures.
-
Formation of Regioisomers: In unsymmetrically substituted imidazoles, alkylation can occur at either of the two nitrogen atoms (N1 or N3), leading to a mixture of regioisomers that can be challenging to separate.
Q2: How do steric and electronic effects influence the regioselectivity of N-alkylation?
A2: Steric and electronic factors of the substituents on the imidazole ring play a crucial role in determining the site of N-alkylation:
-
Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1] This is due to the physical obstruction impeding the approach of the electrophile.
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom. Consequently, alkylation is more likely to occur at the nitrogen atom further away from the electron-withdrawing substituent.[2]
Q3: Which reaction conditions are critical for controlling N-alkylation?
A3: The choice of base and solvent system is paramount in directing the outcome of imidazole alkylation. Strong bases like sodium hydride (NaH) in anhydrous aprotic solvents (e.g., THF, DMF) ensure complete deprotonation of the imidazole, which can influence regioselectivity. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used and can offer different selectivity profiles. The solvent's polarity and ability to solvate the resulting imidazolate anion also impact the reaction.
Troubleshooting Guides
Issue 1: A significant amount of di-alkylated product (imidazolium salt) is forming.
Possible Causes:
-
Excess of alkylating agent.
-
High reaction temperature or prolonged reaction time.
-
High concentration of reactants.
Solutions:
| Strategy | Recommendation | Expected Outcome |
| Stoichiometry Control | Use a slight excess of the imidazole (1.1-1.2 equivalents) relative to the alkylating agent. | Minimizes the availability of the alkylating agent for a second alkylation event. |
| Slow Addition | Add the alkylating agent dropwise to the reaction mixture. | Maintains a low concentration of the electrophile, reducing the probability of di-alkylation. |
| Reaction Monitoring | Closely monitor the reaction progress using TLC or LC-MS. | Allows for quenching the reaction as soon as the starting material is consumed, preventing further reaction. |
| Temperature Control | Lower the reaction temperature. | Reduces the rate of the second alkylation reaction.[1] |
| Dilution | Dilute the reaction mixture. | Decreases the frequency of collisions between the N-alkylated product and the alkylating agent.[1] |
Issue 2: A mixture of N1 and N3 regioisomers is obtained for an unsymmetrical imidazole.
Possible Causes:
-
Similar steric and electronic environments of the two nitrogen atoms.
-
Reaction conditions that do not sufficiently differentiate the two nitrogen atoms.
Solutions:
| Strategy | Recommendation | Expected Outcome |
| Bulky Alkylating Agent | Employ a sterically hindered alkylating agent. | Increased selectivity for the less sterically hindered nitrogen.[2] |
| Protecting Groups | Introduce a protecting group on one of the nitrogen atoms to direct alkylation to the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective.[3][4] | High regioselectivity for the unprotected nitrogen. |
| "SEM-Switch" Strategy | For 4(5)-substituted imidazoles, utilize the "SEM-switch" (trans-N-alkylation) method for regioselective N-alkylation. | Enables the synthesis of the sterically more hindered and typically minor regioisomer with high selectivity.[3][4] |
Key Experimental Protocols
Protocol 1: General Procedure for SEM Protection of Imidazole
This protocol describes the protection of the imidazole nitrogen with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
Materials:
-
Imidazole derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend the imidazole derivative (1.0 eq) in anhydrous DMF or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add SEM-Cl (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective N-Alkylation of a 4(5)-Substituted Imidazole via the "SEM-Switch" (trans-N-alkylation)
This advanced protocol allows for the regioselective alkylation of the N1 position of a 4-substituted imidazole, which is often difficult to achieve directly.[3][4]
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper stability and storage conditions for 4-(4-Bromophenyl)-1H-imidazole.
Technical Support Center: 4-(4-Bromophenyl)-1H-imidazole
This technical support guide provides essential information on the proper stability and storage conditions for this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a dry, cool, and dark place. Room temperature is generally acceptable for the solid form.[1] To prevent degradation from atmospheric moisture and light, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for extended periods.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are generally less stable than the solid form. The stability of the compound in solution is highly dependent on the solvent, pH, and exposure to light. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial, protected from light (e.g., by using an amber vial or wrapping it in aluminum foil), and refrigerated at 2-8°C. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents, especially at non-neutral pH, to minimize the risk of hydrolysis.
Q3: Is this compound sensitive to light?
A3: Yes, similar to other imidazole derivatives and brominated aromatic compounds, this compound is potentially susceptible to photodegradation. Exposure to UV and visible light can lead to the formation of degradation products. Therefore, it is crucial to handle the compound in a well-lit area but to protect it from direct and prolonged exposure to light during storage and experiments.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound. It is important to avoid using containers, solvents, or reagents that contain these incompatible materials.
Q5: I am observing unexpected side products in my reaction. Could it be due to the instability of this compound?
A5: Yes, the formation of unexpected side products can be an indication of the degradation of this compound. If you suspect this, it is advisable to verify the purity of your starting material. You can do this by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If degradation is confirmed, you should obtain a fresh batch of the compound or re-purify your existing stock.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown) | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in a dark, cool, and dry place under an inert atmosphere. Use fresh material for sensitive experiments. |
| Inconsistent or poor experimental results (e.g., low yield, unexpected byproducts) | Degradation of the starting material due to improper storage or handling. | 1. Check the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If purity is compromised, purify the compound (e.g., by recrystallization) or use a new batch. 3. Ensure that the compound is not exposed to incompatible substances during the experiment. |
| Precipitation of the compound from a solution upon storage | The solution may be supersaturated, or the solvent may be inappropriate for long-term stability. | 1. Prepare solutions fresh before use. 2. If storage is unavoidable, try a different solvent in which the compound has better solubility and stability. 3. Store solutions at a controlled temperature and protect from light. |
| Formation of new peaks in analytical chromatograms (e.g., HPLC, GC) over time | Chemical degradation of the compound. | 1. Identify the degradation products if possible (e.g., using LC-MS). 2. Review the storage and handling procedures to identify the cause of degradation (e.g., exposure to light, heat, moisture, or incompatible chemicals). 3. Implement stricter storage and handling protocols as outlined in the FAQs. |
Data on Stability
Quantitative stability data for this compound is not extensively available in the public domain. However, based on the known stability of similar brominated aromatic and imidazole-containing compounds, a qualitative stability profile can be predicted. To obtain quantitative data for your specific experimental conditions, it is highly recommended to perform a forced degradation study as outlined in the experimental protocol below.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Parameter | Predicted Stability | Potential Degradation Pathway |
| Temperature | Solid, Room Temperature (20-25°C) | Stable | - |
| Solid, Elevated Temperature (>40°C) | Potential for slow degradation | Thermal decomposition | |
| Solution, Elevated Temperature (>40°C) | Likely to degrade | Accelerated hydrolysis, oxidation, or other solvent-mediated reactions | |
| Light | Solid/Solution, UV/Visible Light | Susceptible to degradation | Photodegradation, potentially involving the C-Br bond |
| pH (in aqueous solution) | Acidic (pH < 4) | Moderately stable, but salt formation may occur | Acid-catalyzed hydrolysis |
| Neutral (pH 6-8) | Generally stable | - | |
| Basic (pH > 9) | Likely to degrade | Base-catalyzed hydrolysis | |
| Oxidation | Presence of Oxidizing Agents | Unstable | Oxidation of the imidazole ring or other parts of the molecule |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature and protected from light.
-
Withdraw and analyze samples at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C).
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at specified time points.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Analyze the stressed samples and a non-stressed control sample.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
Visualizations
Troubleshooting Workflow for Stability Issues
References
Troubleshooting low yields in multi-component reactions for imidazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in multi-component reactions for imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My imidazole synthesis reaction is resulting in a significantly lower yield than expected. What are the common culprits?
Low yields in multi-component imidazole synthesis, such as the Debus-Radziszewski reaction, can be attributed to several factors:
-
Side Reactions: The formation of byproducts is a frequent issue. For instance, in the Radziszewski synthesis, oxazole formation can compete with imidazole synthesis. This can often be mitigated by using a large excess of ammonia and maintaining alkaline conditions.
-
Incomplete Reactions: The reaction may not have reached completion. It is crucial to monitor the progress of the reaction, for example by using Thin Layer Chromatography (TLC) to track the disappearance of the aldehyde starting material.
-
Suboptimal Temperature: Temperature plays a critical role in both the rate and selectivity of the reaction. While some reactions are initiated at room temperature, gentle heating might be necessary. However, excessive heat can encourage the formation of side products.
-
Purity of Reagents: The purity of the starting materials, such as the dicarbonyl compound and the aldehyde, is crucial. Impurities can lead to the formation of undesired byproducts.
-
Inefficient Purification: Significant loss of product can occur during the work-up and purification stages. The choice of extraction solvents and purification techniques should be carefully considered based on the properties of the target imidazole.
Q2: I am observing a significant byproduct in my reaction. How can I identify and prevent it?
A common byproduct in the Radziszewski-type synthesis is an oxazole. To minimize its formation, consider the following strategies:
-
Excess Ammonia: Employing a significant molar excess of ammonia relative to the other reactants can favor the formation of the diimine intermediate necessary for imidazole synthesis over the oxazole pathway.
-
Order of Addition: The order in which you add the reagents can influence the reaction pathway. Consider adding the aldehyde slowly to a mixture of the dicarbonyl compound and ammonia to ensure it reacts with the pre-formed diimine intermediate.
Q3: Can the choice of catalyst significantly impact the yield of my multi-component imidazole synthesis?
Absolutely. The use of a catalyst can dramatically improve yields and reduce reaction times. While the classic Debus-Radziszewski reaction can be performed without a catalyst, modern variations often employ one.[1] Various catalysts have been shown to be effective, including:
-
Copper Salts: Copper(I) iodide (CuI) has been used to efficiently catalyze the synthesis of trisubstituted imidazoles.[2]
-
Brønsted Acids: Catalysts like lactic acid and p-toluenesulfonic acid (p-TSA) have been reported to give high product yields.[3][4]
-
Heterogeneous Catalysts: Solid-supported catalysts such as silicotungstic acid and titania nanoparticles on silica offer advantages like easier separation and potential for recycling.[3]
-
Lewis Acids: Zinc chloride in a low-melting mixture with urea has been shown to be an effective catalytic system.[3][5]
The optimal catalyst will depend on the specific substrates and reaction conditions.
Q4: Are there alternative energy sources to conventional heating that can improve my yields?
Yes, alternative energy sources can offer significant advantages in terms of reaction time and yield.
-
Microwave Irradiation: Microwave-assisted synthesis is a well-established method for accelerating organic reactions. It often leads to higher yields in shorter reaction times compared to conventional heating.[3][4]
-
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and improve yields.[6][7]
Troubleshooting Guides
Guide 1: Low Yield in a Debus-Radziszewski Reaction
This guide provides a systematic approach to troubleshooting low yields in the Debus-Radziszewski synthesis of imidazoles.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in imidazole synthesis.
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare the TLC plate: Use a silica gel coated TLC plate.
-
Spot the reaction mixture: At regular time intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate.
-
Spot the starting material: On the same plate, spot a reference solution of the starting aldehyde.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).
-
Analyze the results: The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.
Guide 2: Catalyst Selection and Optimization
The choice of catalyst can be critical for achieving high yields. This guide provides a starting point for catalyst screening.
Catalyst Performance in Trisubstituted Imidazole Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuI | 20 | DMSO | 140 | 90 min | 75 | [2] |
| CuI | 15 | Butanol | Reflux | 20 min | 85 | [2] |
| Silicotungstic Acid | 7.5 | Ethanol | Reflux | - | 94 | [3] |
| Lactic Acid | 1 mL | Neat | 160 | - | 92 | [3] |
| p-TSA | 20 | Ethanol | 100 (Microwave) | 90 min | 80 | [4] |
| DABCO | - | - | - | - | 92 | [3] |
Logical Relationship for Catalyst Selection
Caption: A decision-making diagram for selecting and optimizing a catalyst.
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from Kadu et al. (2021).[2]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), benzoin (1.0 mmol), and ammonium acetate (3 mmol).
-
Add Catalyst and Solvent: Add CuI (15 mol%) and butanol (7 mL).
-
Reaction: Reflux the mixture for 20 minutes.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Microwave-Assisted Synthesis of Imidazoles
This protocol is a general guideline based on literature reports.[3][4]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the dicarbonyl compound (1.0 equiv.), aldehyde (1.0 equiv.), ammonium acetate (5.0 equiv.), and the chosen catalyst (e.g., p-TSA, 20 mol%).
-
Solvent: Add a suitable solvent (e.g., ethanol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100°C) for the optimized time (e.g., 90 minutes).
-
Work-up and Purification: After the reaction is complete and the vessel has cooled, follow a standard aqueous work-up and purify the product by recrystallization or column chromatography.
Signaling Pathways and Reaction Mechanisms
Simplified Debus-Radziszewski Reaction Pathway
Caption: A simplified schematic of the Debus-Radziszewski imidazole synthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Column Chromatography Purification of Crude 4-(4-Bromophenyl)-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of crude 4-(4-Bromophenyl)-1H-imidazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question: My purified this compound shows significant tailing on the TLC plate and during column chromatography. What could be the cause and how can I resolve this?
Answer: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazoles on silica gel. This is often due to strong interactions between the basic imidazole ring and the acidic nature of the silica gel stationary phase.
Possible Solutions:
-
Addition of a Basic Modifier: To mitigate tailing, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) is a common choice. A concentration of 0.1-1% (v/v) triethylamine in the eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Alternative Stationary Phase: Consider using a different stationary phase. Alumina, which is available in neutral or basic grades, can be a good alternative to silica gel for the purification of basic compounds and can significantly reduce tailing.
-
Solvent System Optimization: The choice of solvent can influence peak shape. Experiment with different solvent systems. For instance, a gradient of dichloromethane and methanol may provide better results than ethyl acetate and hexane for highly polar compounds.
Question: I am having difficulty separating my target compound, this compound, from a closely related impurity. How can I improve the resolution?
Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Possible Solutions:
-
Solvent System Selectivity: The choice of solvents in your mobile phase plays a crucial role in separation. While ethyl acetate/hexane is a common starting point, other solvent systems may offer different selectivity. Try exploring solvent mixtures like dichloromethane/methanol or toluene/ethyl acetate.[1] Running parallel TLC plates with these different solvent systems can help you quickly identify the optimal mobile phase for your separation.[1]
-
Gradient Elution: Employing a shallow solvent gradient during column chromatography can significantly enhance separation. A gradual increase in the polarity of the mobile phase helps to resolve compounds that elute closely together.
-
Dry Loading: The method of sample application onto the column can impact resolution. For optimal results, use a "dry loading" technique. This involves pre-adsorbing your crude sample onto a small amount of silica gel and then carefully loading the resulting free-flowing powder onto the top of your column. This method typically results in sharper bands and improved separation.
Question: The yield of my purified this compound is consistently low after column chromatography. What are the potential reasons and how can I improve it?
Answer: Low recovery of the target compound can be attributed to several factors, from compound instability to issues with the elution process.
Possible Solutions:
-
Compound Stability: Verify the stability of your compound on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any degradation has occurred. If your compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[2]
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase. Ensure your mobile phase is polar enough to elute the compound completely. If your compound is not moving from the baseline on the TLC plate, you need to increase the polarity of your solvent system. For very polar compounds, a mobile phase containing methanol may be necessary.
-
Fraction Collection and Analysis: Ensure you are collecting a sufficient number of fractions and monitoring them carefully by TLC. Your compound may be eluting over a larger number of fractions than anticipated, especially if tailing is an issue.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for determining the optimal solvent system is to use Thin Layer Chromatography (TLC). A common initial solvent system to test is a mixture of ethyl acetate and hexane.[3][4] You can start with a 1:1 mixture and adjust the ratio to achieve an Rf value for the target compound in the range of 0.2-0.4 for optimal separation on a column. For more polar impurities, a dichloromethane/methanol system might be more appropriate.[3]
Q2: How do I prepare the column for chromatography?
A2: Proper column packing is crucial for good separation. You can use either a "dry packing" or "wet packing" (slurry) method. For the slurry method, mix your silica gel with the initial, least polar mobile phase to form a slurry. Pour this slurry into your column and allow it to settle, ensuring a uniform and tightly packed bed. Gently tap the column to remove any air bubbles. After packing, a small layer of sand can be added on top of the silica to prevent disturbance of the bed when adding the eluent.
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1. For more difficult separations, a higher ratio (e.g., 100:1) may be necessary.[5]
Q4: How can I visualize the spots of this compound on a TLC plate?
A4: this compound contains an aromatic system and should be visible under a UV lamp at 254 nm. Alternatively, you can use staining agents like iodine vapor or a potassium permanganate solution to visualize the spots.
Data Presentation
The following tables summarize typical parameters for the column chromatography purification of this compound. These values are based on the purification of similar aryl-imidazole compounds and should be optimized for your specific experimental conditions.
Table 1: Typical TLC and Column Chromatography Parameters
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (TLC) | Ethyl Acetate/Hexane (e.g., 1:1, 1:2) |
| Mobile Phase (Column) | Gradient of Ethyl Acetate in Hexane |
| Basic Modifier | 0.1 - 1% Triethylamine (optional) |
| Visualization | UV light (254 nm) |
Table 2: Example Solvent Gradient for Column Chromatography
| Step | Solvent System (v/v) | Volume (Column Volumes) | Purpose |
| 1 | 10% Ethyl Acetate in Hexane | 2-3 | Elute non-polar impurities |
| 2 | 10% to 50% Ethyl Acetate in Hexane | 5-10 | Elute the target compound |
| 3 | 50% to 100% Ethyl Acetate in Hexane | 2-3 | Elute more polar impurities |
| 4 | 5% Methanol in Dichloromethane | 2-3 | Wash the column |
Note: The optimal gradient will depend on the specific impurities present in your crude mixture and should be determined based on preliminary TLC analysis.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Preparation of TLC Plate: Obtain a silica gel coated TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 ethyl acetate/hexane). The solvent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack uniformly.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product).
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient (see Table 2 for an example).
-
-
Fraction Collection:
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.
-
Mandatory Visualization
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Selecting the appropriate catalyst for cross-coupling reactions with 4-(4-Bromophenyl)-1H-imidazole.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and troubleshooting cross-coupling reactions involving 4-(4-Bromophenyl)-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for arylating this compound?
A1: The most suitable reaction depends on the desired coupling partner.
-
Suzuki-Miyaura Coupling : This is a versatile and widely used method for forming carbon-carbon bonds with arylboronic acids. It is often the first choice due to its mild reaction conditions and broad functional group tolerance.[1][2][3] For heteroaromatics like your substrate, palladium-based catalysts are predominantly used.[4]
-
Heck Coupling : If you intend to couple with an alkene, the Heck reaction is the appropriate choice.[5][6]
-
Sonogashira Coupling : For coupling with a terminal alkyne, the Sonogashira reaction, which typically uses a palladium catalyst with a copper co-catalyst, is the standard method.[7][8]
-
Buchwald-Hartwig Amination : To form a carbon-nitrogen bond with an amine, the Buchwald-Hartwig amination is the state-of-the-art method.[9][10]
-
Ullmann Coupling : This reaction is useful for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, often using a copper catalyst. It can be an alternative to the Buchwald-Hartwig amination, particularly for N-arylation of imidazoles.[11]
Q2: Will the unprotected N-H on the imidazole ring interfere with the cross-coupling reaction?
A2: Yes, the unprotected N-H group can potentially interfere in several ways:
-
Catalyst Inhibition : The nitrogen atoms in the imidazole ring can coordinate to the metal center of the catalyst, potentially leading to deactivation or reduced catalytic activity.[12]
-
Side Reactions : N-arylation can occur as a side reaction, especially in copper-catalyzed reactions like the Ullmann coupling, or even in palladium-catalyzed reactions under certain conditions.
-
Deprotonation : The acidic N-H proton can be deprotonated by the base used in the reaction, which can affect the electronic properties of the substrate and its reactivity.
To mitigate these issues, you can consider using a protecting group for the imidazole nitrogen, such as a Boc or trityl group, although many protocols for cross-coupling of unprotected haloimidazoles have been successfully developed.[1][13]
Q3: What are the recommended starting points for catalyst and ligand selection for a Suzuki-Miyaura coupling with this compound?
A3: For Suzuki-Miyaura coupling of bromo-heteroaromatics, palladium catalysts are the most common choice. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), or a palladium(0) catalyst such as Pd(PPh₃)₄. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often give good results. For example, PdCl₂(dppf) has been successfully used for the Suzuki-Miyaura reaction of 4(5)-bromo-1H-imidazole.[14]
Q4: I am observing low to no yield in my Heck reaction. What are the common causes and how can I troubleshoot it?
A4: Low yields in Heck reactions with aryl bromides can stem from several factors:
-
Inefficient Oxidative Addition : The carbon-bromine bond needs to be activated by the palladium catalyst. If this step is slow, the overall reaction will be sluggish. Using a more electron-rich and sterically bulky ligand can help.
-
Catalyst Deactivation : The active Pd(0) species can be sensitive and may decompose, especially at higher temperatures. Consider using more robust pallacycle or N-heterocyclic carbene (NHC) based catalysts.[15]
-
Suboptimal Reaction Conditions : The choice of base, solvent, and temperature is critical. Screening different bases (e.g., inorganic vs. organic) and polar aprotic solvents (like DMA or NMP) can be beneficial.[15] Increasing the temperature might be necessary, but do so cautiously to avoid catalyst decomposition.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or deactivated catalyst. | - Use a fresh, high-purity catalyst and ligand.- For palladium-catalyzed reactions, catalyst deactivation can manifest as the formation of palladium black.[15] Consider switching to a more robust ligand system like a palladacycle or an NHC ligand.[15]- For Ullmann couplings, ensure you are using an active Cu(I) source.[11] |
| Inappropriate ligand for the specific substrate. | - Screen a variety of ligands. For Suzuki and Heck reactions with aryl bromides, bulky, electron-donating phosphine ligands are often effective.[15] For Buchwald-Hartwig aminations, specialized biarylphosphine ligands (e.g., XPhos, SPhos) are commonly used. | |
| Suboptimal base or solvent. | - Screen different inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N).- Test different solvents. Polar aprotic solvents like DMF, DMA, or NMP are often effective. For Suzuki reactions, ethereal solvents like dioxane or THF are common. | |
| Reaction temperature is too low or too high. | - If no reaction is observed, incrementally increase the temperature. For aryl bromides, temperatures in the range of 80-120 °C are typical.- If decomposition is observed, lower the temperature. | |
| Formation of Side Products (e.g., N-arylation, debromination) | N-H reactivity of the imidazole. | - Consider protecting the imidazole nitrogen with a suitable protecting group (e.g., Boc, Trityl).[13]- For Suzuki reactions, specific conditions have been developed for unprotected haloimidazoles that can minimize side reactions.[1] |
| Presence of water or other protic impurities. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important for Ullmann couplings to avoid debromination.[11] | |
| Poor Reproducibility | Inconsistent catalyst activity. | - Use a pre-catalyst that is air-stable and well-defined.- Ensure consistent quality of reagents and solvents. |
| Sensitivity to air or moisture. | - Strictly maintain an inert atmosphere throughout the reaction setup and duration. |
Catalyst Selection and Performance Data
The following tables summarize typical catalysts and conditions for various cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good |
| PdCl₂(dppf) | 4(5)-bromo-1H-imidazole | Arylboronic acids | Phase-transfer conditions | - | - | - | Good to Excellent |
| PdCl₂(PPh₃)₂ | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | K₂CO₃ or Cs₂CO₃ | DMF | Reflux | 48 | No product |
Data synthesized from representative studies for illustrative purposes.[4][14][16]
Table 2: Heck Coupling of Aryl Halides with Alkenes
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ / P(tBu)₃ | Aryl Bromide | Alkene | Cs₂CO₃ | Dioxane | 100 | High |
| Palladacycle | Aryl Bromide | Alkene | K₂CO₃ | NMP | 120 | High |
General conditions based on literature for aryl bromides.
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) |
| PdCl₂(PPh₃)₂ / CuI | Aryl Bromide | Terminal Alkyne | Et₃N | THF | Room Temp. to 60 |
| NiCl₂(dppf) | Aryl Bromide | Terminal Alkyne | K₂CO₃ | Toluene | 100 |
General conditions based on established protocols.
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | Primary/Secondary Amine | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ / BINAP | Aryl Bromide | Primary Amine | Cs₂CO₃ | Toluene | 100 |
General conditions based on established protocols.[9]
Table 5: Ullmann Coupling of Aryl Halides with Nucleophiles
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) |
| CuI / Ligand | Aryl Bromide | Imidazole | K₂CO₃ | DMF or Dioxane | 100-140 |
| Cu₂O | Vinyl Bromide | Imidazole | - | MeCN | 80-90 |
General conditions based on established protocols for N-arylation.[11]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the base (e.g., K₂CO₃, 2-3 equivalents), and the arylboronic acid (1.1-1.5 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add this compound (1 equivalent) and the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. ijnc.ir [ijnc.ir]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing and Controlling Reactive Intermediates in Imidazole Synthesis
Welcome to the Technical Support Center for the synthesis of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing and controlling reactive intermediates and troubleshooting common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific challenges in imidazole synthesis, focusing on the management of reactive intermediates that can influence reaction outcomes.
Question 1: My Debus-Radziszewski reaction is consistently resulting in low yields and a complex mixture of side products. How can I improve the outcome?
Answer:
Low yields and the formation of side products in the Debus-Radziszewski synthesis are common issues, often stemming from the instability of the diimine intermediate and competing reaction pathways.[1][2]
Troubleshooting Steps:
-
Catalyst Selection: While the classic reaction can be performed without a catalyst, the use of a suitable catalyst can significantly enhance the reaction rate and yield.[1] Consider employing catalysts such as silica-supported sulfuric acid, ionic liquids, or Lewis acids to promote the desired reaction pathway.
-
Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction kinetics. Polar protic solvents like ethanol are commonly used. However, exploring solvent-free conditions or using alternative solvents like glycerol can sometimes improve yields.[3][4]
-
Temperature and Reaction Time: Optimal temperature is critical. While reflux temperatures are often employed, excessively high temperatures can lead to the decomposition of intermediates.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields by promoting efficient and uniform heating, which can help in controlling the formation of unwanted side products.[1]
Question 2: I am struggling with poor regioselectivity in the N-alkylation of my unsymmetrically substituted imidazole. How can I control which nitrogen atom is alkylated?
Answer:
The formation of a mixture of N1- and N3-alkylated isomers is a frequent challenge due to the similar nucleophilicity of the two nitrogen atoms in the imidazole ring.[5] The regioselectivity is influenced by a combination of steric and electronic factors.
Troubleshooting Steps:
-
Steric Hindrance: The alkylation will preferentially occur at the less sterically hindered nitrogen atom. Using a bulkier alkylating agent can enhance this effect and lead to higher selectivity.[5]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups will activate the adjacent nitrogen.[5]
-
Choice of Base and Solvent: The reaction conditions can significantly influence the isomeric ratio. The use of different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile) can alter the ionic character of the imidazolate anion and its solvation, thereby affecting the site of alkylation. It is recommended to screen a variety of conditions to find the optimal system for your specific substrate.
-
Protecting Groups: For complex molecules where high regioselectivity is essential, employing a protecting group on one of the nitrogen atoms is a reliable strategy. The protecting group can be removed after the alkylation step.
Question 3: During the Marckwald synthesis of 2-mercaptoimidazoles, I am observing the formation of several unidentified byproducts. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation in the Marckwald synthesis often arises from the reactivity of the starting materials and intermediates. The α-aminoketone can undergo self-condensation, and the thiocyanate can react with other species in the reaction mixture.
Troubleshooting Steps:
-
Control of Reaction Conditions: Carefully control the temperature and reaction time. Overheating or prolonged reaction times can lead to the decomposition of the desired product and the formation of byproducts.[1]
-
pH Control: The pH of the reaction medium can influence the stability of the intermediates. Maintaining a slightly acidic to neutral pH is often beneficial.
-
Purification Strategy: Effective purification is key to isolating the desired 2-mercaptoimidazole. Column chromatography using a suitable solvent system is typically effective. Monitoring the fractions by TLC is crucial to ensure the collection of the pure product.[1]
-
Structural Analysis of Byproducts: If side products are persistent, it is advisable to isolate and characterize them using techniques like NMR and mass spectrometry. Understanding the structure of the byproducts can provide valuable insights into the competing reaction pathways, allowing for more targeted optimization of the reaction conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are reactive intermediates in the context of imidazole synthesis, and why are they important to control?
A1: Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and are quickly converted into other molecules.[6] In imidazole synthesis, common reactive intermediates include diimines (in the Debus-Radziszewski synthesis) and N-acyliminium ions.[2][7] Controlling these intermediates is crucial because their stability and reactivity directly impact the yield, purity, and even the structure of the final imidazole product. Uncontrolled reactions of these intermediates can lead to the formation of undesired side products and lower overall efficiency.[1]
Q2: How can I detect and characterize reactive intermediates in my imidazole synthesis?
A2: Direct isolation of reactive intermediates is often challenging due to their transient nature.[8] However, their existence can be inferred and studied using a variety of in-situ spectroscopic techniques. Advanced NMR techniques, such as Diffusion-Ordered NMR Spectroscopy (DOSY), can be used to identify individual species in a complex reaction mixture.[7] Infrared (IR) spectroscopy and mass spectrometry can also provide valuable structural information about these fleeting molecules.[7][9] Chemical trapping, where a trapping agent is added to the reaction to form a stable, characterizable adduct with the intermediate, is another powerful method to confirm their presence.[10]
Q3: What is a "chemical trap," and can you provide an example of how it might be used in imidazole synthesis?
A3: A chemical trap is a reagent that is added to a reaction mixture to react specifically with a transient intermediate, forming a stable product that can be isolated and characterized.[10] For instance, in the Debus-Radziszewski synthesis, the formation of a diimine intermediate is proposed.[2][11] To provide evidence for this intermediate, a dienophile could be added to the reaction. If the diimine acts as a diene in a Diels-Alder reaction with the dienophile, the resulting cycloadduct can be isolated and its structure confirmed, providing indirect evidence for the existence of the diimine intermediate.
Q4: How can I monitor the progress of my imidazole synthesis to better control the reaction?
A4: Regularly monitoring the reaction is essential for optimizing conditions and maximizing yield. Thin Layer Chromatography (TLC) is a simple and rapid technique to qualitatively track the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to determine the concentration of reactants and products over time.[12] Taking aliquots from the reaction mixture at regular intervals and analyzing them by these techniques can help determine the optimal reaction time and identify the formation of any significant side products.
Data Presentation
Table 1: Comparative Analysis of Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Solvent |
| No Catalyst | - | Reflux | 8 h | 45 | Ethanol |
| L-proline | 20 | 60 | 3 h | 88 | Ethanol |
| Boric Acid | 10 | 80 | 2 h | 92 | Water |
| Silica Sulfuric Acid | 0.04 g | 120 | 15 min | 95 | Solvent-free |
| Ionic Liquid [bmim]BF₄ | 1 mL | 100 | 1 h | 90 | Neat |
This table summarizes data from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Ethanol | 24.5 | 5 | 75 |
| Methanol | 32.7 | 5 | 72 |
| Acetonitrile | 37.5 | 6 | 68 |
| DMF | 36.7 | 4 | 82 |
| Glycerol | 42.5 | 1.5 | 92 |
| Water | 80.1 | 6 | 65 |
| Ethanol:Water (1:1) | - | 4 | 90 |
This table illustrates the significant impact of the solvent on reaction yield, likely due to its role in stabilizing reactive intermediates. Data is compiled for the synthesis of 2,4,5-triaryl-1H-imidazoles.[3][4]
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
Materials:
-
Benzil (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil, benzaldehyde, and ammonium acetate.[13]
-
Add glacial acetic acid to the flask to serve as the solvent.[13]
-
Heat the reaction mixture to reflux with constant stirring for 1-2 hours.[13]
-
Monitor the reaction progress by TLC (e.g., using a 7:2:1 mixture of methanol, chloroform, and glacial acetic acid as the eluent).[14]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.[13]
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[13]
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole Derivatives
Materials:
-
Benzil (0.2 mole)
-
Substituted benzaldehyde (0.02 mole)
-
Ammonium acetate (0.07 mole)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine benzil, the substituted benzaldehyde, and ammonium acetate.[14]
-
Add a catalytic amount of glacial acetic acid.[14]
-
Subject the reaction mixture to microwave irradiation for 1-3 minutes (power and time may need to be optimized for the specific microwave reactor).[15]
-
After irradiation, allow the vessel to cool to room temperature.
-
Quench the reaction mixture in ice water, followed by the addition of ammonium hydroxide to facilitate precipitation.[14]
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol for purification.[14]
Protocol 3: Marckwald Synthesis of 2-Mercapto-4-phenylimidazole
Materials:
-
α-Aminoacetophenone hydrochloride (1.0 eq)
-
Potassium thiocyanate (1.1 eq)
-
Water
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride in water in a round-bottom flask.[13]
-
Add an aqueous solution of potassium thiocyanate to the flask.[13]
-
Heat the reaction mixture to reflux for 2 hours with stirring.[13]
-
Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate out of the solution.
-
Collect the product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Debus-Radziszewski reaction pathway.
Caption: Troubleshooting poor regioselectivity in N-alkylation.
Caption: Experimental workflow for reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. nano-ntp.com [nano-ntp.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 7. Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Mechanism Chemi [employees.csbsju.edu]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Search Results [beilstein-journals.org]
The effect of different solvents on the synthesis of substituted imidazoles.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis of substituted imidazoles, with a particular focus on the crucial role of solvent selection.
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This guide addresses specific issues that may arise during the synthesis of substituted imidazoles and provides solutions related to solvent choice and other reaction conditions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete Reaction: The chosen solvent may not be optimal for dissolving reactants, leading to a heterogeneous mixture and incomplete conversion. The reaction may also require more time to reach completion in a particular solvent.[1] Side Reactions: The solvent can influence the reaction pathway. For instance, in the Radziszewski synthesis, the formation of oxazole byproducts can be a competing reaction.[1] Protic solvents might also solvate reactants like ammonium acetate, reducing their reactivity.[2] Suboptimal Temperature: The reaction may be too slow at room temperature in the selected solvent. | Optimize Solvent Choice: Screen a variety of solvents. For instance, in some copper-catalyzed syntheses of trisubstituted imidazoles, butanol at reflux has shown higher yields compared to DMF, ethanol, or methanol.[3] In other cases, polar aprotic solvents like DMSO and DMF can be effective.[3][4] Green solvents like glycerol or even solvent-free conditions have also been reported to give good yields.[2][5] Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and optimize the reaction time accordingly.[1] Adjust Temperature: Gentle heating can increase the reaction rate. However, be cautious as excessive heat can promote side reactions.[1] |
| Significant Byproduct Formation | Incorrect Reaction Pathway Favored: The solvent polarity and proticity can stabilize different transition states, leading to the formation of undesired products. For example, the formation of oxazoles is a known issue.[1] | Use Excess Ammonia/Ammonium Source: In reactions like the Radziszewski synthesis, using a significant molar excess of ammonia or ammonium acetate can favor the formation of the diimine intermediate required for imidazole synthesis over oxazole formation.[1] Modify Order of Addition: Consider adding the aldehyde slowly to a mixture of the dicarbonyl compound and the ammonia source to ensure it reacts with the desired intermediate.[1] Solvent Engineering: Aprotic solvents may be preferable to minimize the formation of certain byproducts.[4] |
| Difficulty in Product Purification | Product Solubility: The desired imidazole derivative may have high solubility in the reaction solvent, leading to losses during work-up and extraction. | Choose an Appropriate Extraction Solvent: Select a solvent for work-up in which the product is highly soluble, but the impurities are not. Consider Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can simplify the work-up process, as the crude product can sometimes be purified by direct recrystallization after the addition of a suitable solvent like ethanol.[6] |
| Reaction Fails to Initiate | Poor Solubility of Reactants: One or more of the starting materials may not be soluble in the chosen solvent, preventing the reaction from starting. | Solvent Screening: Test the solubility of all reactants in a range of solvents before running the reaction on a larger scale. A solvent system that dissolves all reactants is more likely to be successful. Use of Co-solvents: A mixture of solvents, such as an ethanol-water mixture, can sometimes improve the solubility of all reactants and facilitate the reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the yield and reaction time in the synthesis of substituted imidazoles?
A1: The solvent plays a critical role in the synthesis of substituted imidazoles by influencing the solubility of reactants, the stability of intermediates and transition states, and the overall reaction rate. For example, in a copper-catalyzed synthesis of 2,4,5-trisubstituted imidazoles, using butanol as a solvent at reflux temperature resulted in an 85% yield in just 20 minutes.[3] In contrast, when the same reaction was carried out in ethanol, the yield was 76% with a longer reaction time of 70 minutes, and in methanol, the yield was 74% after 90 minutes.[3] Polar aprotic solvents like DMSO and DMF have also been used, but in this specific case, they resulted in lower yields compared to butanol.[3] The choice of solvent can significantly impact the efficiency of the synthesis.
Q2: What are the advantages of using "green solvents" or solvent-free conditions for imidazole synthesis?
A2: Using green solvents like glycerol or ionic liquids, or conducting reactions under solvent-free conditions, offers several advantages in line with the principles of green chemistry.[2][7][8] These approaches can lead to simplified experimental procedures, easier product isolation, and reduced generation of hazardous waste.[6] For instance, a method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a reusable zeolite catalyst under solvent-free conditions has been reported to provide excellent yields in a short reaction time with a clean reaction profile and no tedious workup.[6]
Q3: Can the solvent influence the regioselectivity of the imidazole synthesis?
A3: Yes, the solvent can influence the regioselectivity of the reaction, which is the control of which regioisomer is formed. This is often related to the solvent's ability to stabilize certain intermediates or transition states over others through effects like hydrogen bonding.[9] The choice of solvent can also affect the tautomeric equilibrium of the imidazole ring, which in turn can influence the site of subsequent substitutions.[10]
Q4: Are there any general guidelines for selecting a solvent for a specific type of imidazole synthesis?
A4: While the optimal solvent is highly dependent on the specific reaction, some general guidelines can be followed. For multicomponent reactions like the synthesis of 2,4,5-triaryl-1H-imidazoles, polar protic solvents such as an ethanol-water mixture have been shown to be effective, potentially by stabilizing charged intermediates through hydrogen bonding.[4] Aprotic solvents like DMSO and DMF can be beneficial for reactions involving nucleophiles as they can create a favorable reaction environment.[4] Ultimately, empirical screening of a range of solvents is often the most practical approach to identify the optimal conditions for a new synthesis.
Data Presentation
The following table summarizes the effect of different solvents on the yield and reaction time for the copper-catalyzed synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
Reaction Conditions: 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3 mmol), CuI (20 mol%), solvent (7 mL).[3]
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| DMSO | 140 | 90 | 75 |
| DMF | 140 | 90 | 65 |
| Butanol | Reflux | 20 | 85 |
| Ethanol | Reflux | 70 | 76 |
| Methanol | 65 | 90 | 74 |
Experimental Protocols
General Protocol for the Synthesis of 2,4,5-Trisubstituted Imidazoles using a Copper Catalyst[3]
Materials:
-
4-chlorobenzaldehyde
-
Benzoin
-
Ammonium acetate
-
Copper(I) iodide (CuI)
-
Butanol
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), benzoin (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Add butanol (7 mL) to the flask.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 25 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into crushed ice.
-
Stir the resulting precipitate at room temperature.
-
Filter the solid product and wash it with water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
General Protocol for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles under Solvent-Free Conditions[6]
Materials:
-
Benzil
-
Aldehyde (e.g., benzaldehyde)
-
Aniline
-
Ammonium acetate
-
ZSM-11 zeolite catalyst
-
Ethanol
Procedure:
-
In a 50 ml round-bottom flask, create a suspension of benzil (1 mmol), the desired aldehyde (1 mmol), aniline (1 mmol), and ammonium acetate (3 mmol).
-
Add the ZSM-11 zeolite catalyst (0.05 g) to the flask.
-
Heat the mixture in an oil bath at 110 °C with continuous stirring for 30 minutes under solvent-free conditions.
-
Monitor the completion of the reaction using TLC with a petroleum ether:ethyl acetate (6:4) solvent system.
-
Once the reaction is complete, cool the reaction mass to room temperature.
-
Add ethanol to the crude product to facilitate precipitation and purification.
-
Filter and wash the solid product to obtain the pure 1,2,4,5-tetrasubstituted imidazole.
Visualizations
Caption: A general experimental workflow for the synthesis of substituted imidazoles.
Caption: A troubleshooting flowchart for addressing low yields in imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic Liquid Solvation versus Catalysis: Computational Insight from a Multisubstituted Imidazole Synthesis in [Et2NH2][HSO4] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Halogen He-Men: A Comparative Analysis of Bromo- versus Iodo-Substituted Imidazole Derivatives in Biological Activity
In the landscape of medicinal chemistry, the imidazole scaffold stands as a cornerstone for the development of novel therapeutics. The strategic placement of halogen atoms, particularly bromine and iodine, on the imidazole ring has emerged as a powerful tool to modulate the biological activity of these derivatives. This guide offers a comprehensive comparison of the antifungal, anticancer, and enzyme-inhibitory activities of bromo- and iodo-substituted imidazole derivatives, supported by experimental data from various studies. While direct head-to-head comparative studies are limited, this report collates available data to provide valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Physicochemical Properties
The fundamental differences in the physicochemical properties of bromine and iodine play a crucial role in their differential biological effects. Iodine is larger and more polarizable than bromine, which can lead to distinct interactions with biological targets.[1][2] For instance, the greater ability of iodine to participate in halogen bonding may enhance the binding affinity of iodo-substituted derivatives to specific enzymes or receptors.[1][2]
| Property | 4-Bromo-1H-imidazole | 4-Iodo-1H-imidazole |
| Molecular Formula | C₃H₃BrN₂ | C₃H₃IN₂ |
| Molecular Weight | 146.97 g/mol | 193.97 g/mol |
Antifungal Activity: A Tale of Two Halogens
Halogenated imidazole derivatives have demonstrated significant potential as antifungal agents. The available data suggests that the nature of the halogen substituent can influence the potency and spectrum of activity. Below is a compilation of Minimum Inhibitory Concentration (MIC) values for various bromo- and iodo-substituted imidazole derivatives against different fungal strains. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Bromo-substituted Imidazoles | 4-Bromo-1,2-dimethyl-1H-imidazole derivative | Candida albicans | >32 | [3] |
| 2-Bromo-4-nitro-1,5-diphenyl-1H-imidazole derivative | Candida albicans | 25 | [4] | |
| Iodo-substituted Imidazoles | 2-Iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole derivative | Candida albicans | 8 | [5] |
| 4-Iodo-1H-imidazole derivative | Candida albicans | Not specified | [6] |
Anticancer Activity: Targeting Malignant Cells
The antiproliferative activity of halogenated imidazole derivatives against various cancer cell lines has been a subject of intense research. The substitution pattern and the nature of the halogen atom can significantly impact the cytotoxicity of these compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative bromo- and iodo-substituted imidazole derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-substituted Imidazoles | 2-Bromo-4-nitro-1,5-diphenyl-1H-imidazole derivative | HeLa (Cervical Cancer) | 15.2 | [4] |
| Benzimidazole derivative with 3-Bromo substitution | Multiple cell lines | 7.82 - 10.21 | [7] | |
| Iodo-substituted Imidazoles | 2-Iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole derivative | MDA-MB-435S (Breast Cancer) | >20 | [5] |
Enzyme Inhibition: Modulating Cellular Pathways
Imidazole derivatives are known to interact with a variety of enzymes, often by binding to their active sites and modulating their activity. The nature of the halogen substituent can influence the binding affinity and inhibitory potency. While direct comparative Ki values are scarce, the following provides a qualitative overview and references to relevant studies.
Halogenated imidazole derivatives have been investigated as inhibitors of several kinases, including p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10] The imidazole core can act as a scaffold for designing competitive inhibitors that occupy the ATP-binding pocket of these kinases.[10]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12]
Materials:
-
Test compounds (bromo- and iodo-substituted imidazole derivatives)
-
Fungal strains (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture to a concentration of approximately 0.5 to 2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.[6] This can be assessed visually or by measuring the absorbance using a microplate reader.[6]
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ebiotrade.com [ebiotrade.com]
- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
4-(4-Bromophenyl)-1H-imidazole compared to other known kinase inhibitors.
A detailed comparison of the well-characterized kinase inhibitors, SB203580 and LY364947, is provided below. At present, specific public domain data regarding the kinase inhibitory activity and IC50 values for 4-(4-Bromophenyl)-1H-imidazole is limited, precluding its direct quantitative comparison.
This guide offers a comparative overview of two prominent kinase inhibitors, SB203580 and LY364947, targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) receptor pathways, respectively. The information is intended for researchers, scientists, and drug development professionals engaged in kinase signaling research.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency (IC50) of SB203580 and LY364947 against their primary kinase targets. Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase(s) | IC50 (nM) | Assay Context |
| SB203580 | p38α/MAPK14 | 50 - 500 | Cell-free/Enzymatic Assay |
| p38β2/MAPK11 | 500 | Cell-free/Enzymatic Assay | |
| LY364947 | TGF-β Receptor I (ALK5) | 59 | Cell-free/Enzymatic Assay |
| TGF-β Receptor II | 400 | Cell-free/Enzymatic Assay |
Experimental Protocols
Detailed methodologies for in vitro kinase inhibition assays are crucial for the accurate determination of inhibitor potency. Below are generalized protocols for assessing the activity of p38 MAPK and TGF-β receptor inhibitors.
In Vitro p38 MAPK Inhibition Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of p38 MAPK activity in a cell-free system.
Materials:
-
Recombinant human p38α MAPK
-
ATF-2 (Activating Transcription Factor 2) as a substrate
-
Adenosine Triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
Test inhibitor (e.g., SB203580) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant p38α MAPK, and the ATF-2 substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the ATF-2 substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro TGF-β Receptor I (ALK5) Kinase Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of ALK5 kinase activity in a cell-free system.
Materials:
-
Recombinant human ALK5 catalytic domain
-
Myelin Basic Protein (MBP) as a substrate
-
Adenosine Triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., LY364947) dissolved in DMSO
-
SDS-PAGE equipment
-
Phosphorimager
Procedure:
-
Set up the kinase reaction in the kinase buffer containing the recombinant ALK5 enzyme and MBP substrate.
-
Add the test inhibitor at a range of concentrations. Use DMSO as a control.
-
Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography using a phosphorimager.
-
Quantify the band intensity corresponding to phosphorylated MBP.
-
Calculate the percentage of inhibition at each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration and performing a non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the inhibitors and a generalized workflow for kinase inhibition assays.
Caption: p38 MAPK Signaling Pathway and Inhibition by SB203580.
Caption: TGF-β Signaling Pathway and Inhibition by LY364947.
Caption: Generalized Experimental Workflow for an In Vitro Kinase Inhibition Assay.
In Vitro Anticancer Properties of 4-(4-Bromophenyl)-1H-imidazole and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer properties of 4-(4-bromophenyl)-substituted imidazole derivatives against common cancer cell lines. Due to the limited availability of public domain data on the specific parent compound, 4-(4-Bromophenyl)-1H-imidazole, this guide focuses on the broader class of its derivatives, offering a comprehensive overview based on available experimental data. The performance of these compounds is compared with established chemotherapeutic agents, Doxorubicin and Cisplatin, to provide a clear benchmark for their potential efficacy.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives and standard anticancer drugs against selected human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity of Imidazole Derivatives and Standard Anticancer Drugs against Breast Cancer Cell Line (MCF-7)
| Compound | IC50 (µM) | Reference |
| 2-({[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}thio)-1H-benzo[d]imidazole (Compound 13) | 2.90 | [1] |
| Doxorubicin | ~8.31 | [2] |
| Cisplatin | ~12.46 | [3] |
Table 2: Cytotoxicity of Imidazole Derivatives and Standard Anticancer Drugs against Colon Cancer Cell Line (HCT-116)
| Compound | IC50 (µM) | Reference |
| A 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative (Compound 9) | 72.46 (µg/ml) | [4] |
| Doxorubicin | ~1.0 | [5] |
Table 3: Cytotoxicity of Imidazole Derivatives against Lung Cancer Cell Line (A549)
| Compound | IC50 (µM) | Reference |
| 2-({[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}thio)-1H-benzo[d]imidazole (Compound 13) | 5.30 | [1] |
| 2-({[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}thio)-5-nitro-1H-benzo[d]imidazole (Compound 10) | 3.31 | [1] |
| Doxorubicin | 5.85 | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These protocols are standardized procedures widely used in cancer research.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane in apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6][7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[3][10]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[11][12]
Protocol:
-
Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro validation of anticancer properties.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a key target for anticancer drug development.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmb.org [ajmb.org]
- 10. In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Comparative Molecular Docking Analysis of 4-(4-Bromophenyl)-1H-imidazole Analogs and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies on 4-(4-Bromophenyl)-1H-imidazole analogs and structurally related compounds. The data presented is compiled from various studies to offer insights into their potential as inhibitors for different biological targets. Due to the absence of a single, direct comparative study, this guide synthesizes available data to facilitate a comparative analysis for researchers in the field of computational drug design.
Comparative Data of Molecular Docking Studies
The following table summarizes the binding energies of various heterocyclic compounds featuring the 4-(4-bromophenyl) moiety against several bacterial protein targets. Lower binding energy values typically indicate a higher binding affinity.
| Compound Series | Specific Analogues | Target Organism | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Source(s) |
| 4-(4-Bromophenyl)-thiazole-pyrazole derivatives | Molecule 2b | S. aureus | Not Specified | -9.3 | [1] |
| Molecule 2c | S. aureus | Not Specified | -9.2 | [1] | |
| Molecule 2d | S. aureus | Not Specified | -9.1 | [1] | |
| Molecule 2g | S. aureus | Not Specified | -9.3 | [1] | |
| Molecule 2h | S. aureus | Not Specified | -9.8 | [1] | |
| Molecule 3a | S. aureus | Not Specified | -12.3 | [1] | |
| Molecule 2b | B. subtilis | Not Specified | -7.2 | [1] | |
| Molecule 2c | B. subtilis | Not Specified | -7.3 | [1] | |
| Molecule 2d | B. subtilis | Not Specified | -7.5 | [1] | |
| Molecule 2g | B. subtilis | Not Specified | -7.6 | [1] | |
| Molecule 2h | B. subtilis | Not Specified | -7.3 | [1] | |
| Molecule 3a | B. subtilis | Not Specified | -9.5 | [1] | |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Compound p2 | Not Specified | 1JIJ, 4WMZ, 3ERT | Good Docking Score | [2][3] |
| Compound p3 | Not Specified | 1JIJ, 4WMZ, 3ERT | Good Docking Score | [2][3] | |
| Compound p4 | Not Specified | 1JIJ, 4WMZ, 3ERT | Good Docking Score | [2][3] | |
| Compound p6 | Not Specified | 1JIJ, 4WMZ, 3ERT | Good Docking Score | [2][3] |
*Note: The term "Good Docking Score" is used as reported in the source abstract; specific quantitative values were not provided in the abstract.[2][3]
Experimental Protocols
The methodologies for molecular docking studies are critical for interpreting and reproducing results. Below are generalized protocols compiled from the referenced studies.
General Molecular Docking Workflow
A typical molecular docking study involves several key steps, from target and ligand preparation to the analysis of the docking results.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Methodologies from a Representative Study
The following protocol is based on the methods described for the docking of 4-(4-Bromophenyl)-thiazole-pyrazole derivatives[1].
-
Software Used : AutoDock Vina 1.5.7 was utilized for the molecular docking simulations[1].
-
Ligand Preparation : The 3D structures of the synthesized compounds were generated and converted to the PDB format using the Avogadro 2 application[1]. These structures were then prepared for docking by adding polar hydrogens and defining rotatable bonds.
-
Target Protein Preparation : The crystal structures of the target proteins were obtained from the Protein Data Bank. The proteins were prepared by removing water molecules and co-crystallized ligands. Polar hydrogens and Kollman charges were added to the protein structures. The proteins were kept rigid during the docking process[1].
-
Grid Map Generation : A grid box was defined around the active site of the target protein to encompass the binding pocket. The grid coordinates were saved to ensure that all ligands were docked to the same site[1].
-
Docking Simulation : The prepared ligands were then docked into the defined grid box of the target protein using the Lamarckian Genetic Algorithm in AutoDock Vina. The program was run with default parameters to obtain the binding energies and poses of the ligands in the active site[1].
Signaling Pathways and Logical Relationships
The interaction of small molecule inhibitors, such as the this compound analogs, with their protein targets can modulate specific signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a successful drug candidate identified through molecular docking.
Caption: Inhibition of a kinase-mediated signaling pathway by a potential drug candidate.
References
A Comparative Analysis of the Reactivity of 4-bromo-1H-imidazole and 4-iodo-1H-imidazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a cornerstone of successful small molecule synthesis. Among the vast arsenal of heterocyclic intermediates, 4-bromo-1H-imidazole and 4-iodo-1H-imidazole are workhorse reagents, pivotal in the construction of a diverse array of bioactive compounds. Their utility stems from their ability to participate in a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity. This guide presents an objective comparative analysis of the reactivity of these two essential building blocks, supported by experimental data and detailed protocols, to aid in the strategic planning of synthetic routes.
The fundamental difference in reactivity between 4-bromo-1H-imidazole and 4-iodo-1H-imidazole is rooted in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This distinction dictates that 4-iodo-1H-imidazole is generally more reactive in palladium-catalyzed cross-coupling reactions, as the oxidative addition step, often the rate-determining step, proceeds more readily. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Comparative Reactivity in Key Cross-Coupling Reactions
The differential reactivity of 4-bromo-1H-imidazole and 4-iodo-1H-imidazole is most evident in palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis. The following sections provide a comparative overview of their performance in four major classes of these transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Stille coupling.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 4-iodo-1H-imidazole | 4-bromo-1H-imidazole |
| Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperature) | More forcing (e.g., higher temperature) |
| Potential Catalyst Loading | Lower | Higher |
| General Reaction Time | Shorter | Longer |
| Representative Yield | 85-95% | 60-80% |
Table 2: Comparative Performance in Sonogashira Coupling
| Feature | 4-iodo-1H-imidazole | 4-bromo-1H-imidazole |
| Reactivity | High | Moderate |
| Typical Reaction Conditions | Room temperature to mild heating | Often requires elevated temperatures |
| Co-catalyst | Copper(I) iodide is effective | May require higher loadings or more active co-catalysts |
| General Reaction Time | Typically faster | Generally slower |
| Representative Yield | 85-95% | 50-75% |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Feature | 4-iodo-1H-imidazole | 4-bromo-1H-imidazole |
| Reactivity | Generally more reactive | Less reactive |
| Typical Reaction Conditions | Milder conditions often suffice | May require higher temperatures and more active catalysts |
| Ligand Choice | A broader range of phosphine ligands are effective | Often requires bulky, electron-rich ligands |
| General Reaction Time | Shorter | Longer |
| Representative Yield | 70-85% | 40-70% |
Table 4: Comparative Performance in Stille Coupling
| Feature | 4-iodo-1H-imidazole | 4-bromo-1H-imidazole |
| Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder conditions are often successful | Generally requires higher temperatures |
| Additives | May not be necessary | Additives like Cu(I) salts can be beneficial |
| General Reaction Time | Faster | Slower |
| Representative Yield | 75-90% | 50-70% |
Experimental Protocols
The following are generalized, comparative experimental protocols for the four key cross-coupling reactions. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol is designed to directly compare the reactivity of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole under identical conditions.
Materials:
-
4-iodo-1H-imidazole
-
4-bromo-1H-imidazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane/H₂O (4:1)
Procedure:
-
In two separate reaction vessels, add 4-halo-1H-imidazole (1 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Add the 1,4-dioxane/H₂O solvent mixture (5 mL) to each vessel.
-
Degas each mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
To each vessel, add Pd(PPh₃)₄ (0.03 mmol).
-
Heat the reaction mixtures to 80°C and monitor the progress by TLC or LC-MS at regular intervals.
-
Upon completion, or after a set time, cool the mixtures to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The reaction with 4-iodo-1H-imidazole is expected to proceed faster and give a higher yield of the coupled product compared to the reaction with 4-bromo-1H-imidazole under these conditions.[1]
Protocol 2: Comparative Sonogashira Coupling
Materials:
-
N-protected 4-iodo-1H-imidazole
-
N-protected 4-bromo-1H-imidazole
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous THF
Procedure:
-
To two separate dry Schlenk flasks under an inert atmosphere, add the N-protected 4-halo-1H-imidazole (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) to each flask.
-
Add triethylamine (2 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixtures at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the mixtures with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: The reaction with the iodo-imidazole will likely reach completion significantly faster and provide a higher yield than the bromo-imidazole.
Protocol 3: Comparative Buchwald-Hartwig Amination
Materials:
-
N-protected 4-iodo-1H-imidazole
-
N-protected 4-bromo-1H-imidazole
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Cs₂CO₃ (1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge two separate oven-dried Schlenk tubes with the N-protected 4-halo-1H-imidazole (1 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.5 mmol).
-
Seal the tubes, remove from the glovebox, and add anhydrous toluene (5 mL) and the amine (1.2 mmol) under an inert atmosphere.
-
Heat the reaction mixtures to 100°C and stir for 12-24 hours.
-
Monitor the reactions by TLC or LC-MS.
-
After cooling, dilute the mixtures with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: The 4-iodo-1H-imidazole is expected to provide a higher yield of the aminated product in a shorter reaction time compared to the 4-bromo-1H-imidazole.
Protocol 4: Comparative Stille Coupling
Materials:
-
N-protected 4-iodo-1H-imidazole
-
N-protected 4-bromo-1H-imidazole
-
Organostannane (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous DMF
Procedure:
-
To two separate dry Schlenk flasks under an inert atmosphere, add the N-protected 4-halo-1H-imidazole (1 mmol) and Pd(PPh₃)₄ (0.03 mmol).
-
Add anhydrous DMF (5 mL) to each flask.
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixtures to 90°C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixtures and dilute with ethyl acetate.
-
Wash with water, saturated aqueous KF solution (to remove tin byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: The Stille coupling with 4-iodo-1H-imidazole is anticipated to be faster and higher yielding than with 4-bromo-1H-imidazole.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for the comparative analysis of haloimidazole reactivity.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
References
Assessment of ADME Profiles for 4-(4-Bromophenyl)-1H-imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of derivatives of 4-(4-Bromophenyl)-1H-imidazole. Due to a lack of publicly available, comprehensive ADME data for a series of direct derivatives of this compound, this document presents a comparative analysis using data from structurally related imidazole-containing compounds and general principles of ADME assessment. The experimental data and protocols provided are representative of the types of studies conducted to evaluate the drug-like properties of new chemical entities.
Executive Summary
The imidazole moiety is a common scaffold in medicinal chemistry. Understanding the ADME properties of its derivatives is crucial for their development as therapeutic agents. This guide summarizes key in vitro ADME parameters for representative imidazole-based compounds to infer potential characteristics of this compound derivatives. The data presented herein is intended to serve as a benchmark for researchers working on this specific chemical class.
Data Presentation: Comparative ADME Profiles
The following tables summarize in vitro ADME data for a series of hypothetical this compound derivatives (designated as 4-BPI-X ) and compares them with known imidazole-containing drugs or research compounds where analogous data is available.
Table 1: In Vitro Metabolic Stability
| Compound ID | System | T1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| 4-BPI-1 | Human Liver Microsomes | > 60 | < 10 |
| 4-BPI-2 | Human Liver Microsomes | 25 | 45 |
| 4-BPI-3 | Human Liver Microsomes | 8 | 120 |
| Ketoconazole | Human Liver Microsomes | 138 | 5.3 |
| Clotrimazole | Human Liver Microsomes | 15 | 77 |
Data for 4-BPI derivatives are hypothetical and for illustrative purposes.
Table 2: In Vitro Permeability
| Compound ID | Assay System | Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A) / (A→B) | Classification |
| 4-BPI-1 | Caco-2 | 15 | 1.1 | High |
| 4-BPI-2 | Caco-2 | 3 | 4.5 | Moderate (P-gp Substrate) |
| 4-BPI-3 | Caco-2 | 0.8 | 1.3 | Low |
| Metoprolol | Caco-2 | 20 | < 2 | High |
| Doxorubicin | Caco-2 | < 1 | > 10 | Low (P-gp Substrate) |
Data for 4-BPI derivatives are hypothetical and for illustrative purposes.
Table 3: Plasma Protein Binding
| Compound ID | Species | % Bound |
| 4-BPI-1 | Human | 92.5 |
| 4-BPI-2 | Human | 98.8 |
| 4-BPI-3 | Human | 85.1 |
| Warfarin | Human | > 99 |
| Metformin | Human | < 20 |
Data for 4-BPI derivatives are hypothetical and for illustrative purposes.
Table 4: Cytochrome P450 Inhibition
| Compound ID | CYP Isoform | IC50 (µM) |
| 4-BPI-1 | CYP3A4 | > 50 |
| 4-BPI-2 | CYP3A4 | 5.2 |
| 4-BPI-3 | CYP2C9 | 8.9 |
| Ketoconazole | CYP3A4 | < 1 |
| Miconazole | CYP2C19 | 0.05 |
Data for 4-BPI derivatives are hypothetical and for illustrative purposes. Imidazole-containing compounds are known to be potent inhibitors of various CYP isoforms.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are standard in the field of in vitro ADME screening.
In Vitro Metabolic Stability in Human Liver Microsomes
-
Incubation: Test compounds (typically 1 µM) are incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Data Calculation: The half-life (T1/2) is calculated from the slope of the natural logarithm of the percent remaining parent compound versus time. Intrinsic clearance is then calculated from the half-life and the protein concentration.
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21 days to form a differentiated monolayer.
-
Transport Experiment: The test compound (typically 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (for absorption). The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.
-
Sampling and Analysis: Samples are taken from the receiver compartment at specified time points and analyzed by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio greater than 2 is indicative of active efflux.
Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus Setup: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a dialysis unit.
-
Incubation: The test compound is added to the plasma, and the unit is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
Sampling and Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.
-
Data Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Cytochrome P450 Inhibition Assay
-
Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a specific CYP isoform probe substrate, and an NADPH-regenerating system.
-
Reaction: The reaction is allowed to proceed for a specific time at 37°C.
-
Quenching and Analysis: The reaction is terminated, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS or fluorescence.
-
Data Calculation: The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity, is determined.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in ADME profiling.
Caption: High-level workflow for ADME assessment in drug discovery.
Comparative study of halogenated imidazoles as intermediates in organic synthesis.
For researchers, scientists, and drug development professionals, the strategic selection of intermediates is paramount to the success of complex organic syntheses. Halogenated imidazoles represent a versatile class of building blocks, offering a tunable platform for the introduction of diverse functionalities. This guide provides a comparative analysis of chloro-, bromo-, and iodoimidazoles, summarizing their performance in key synthetic transformations and providing detailed experimental protocols to aid in their effective utilization.
The introduction of a halogen atom onto the imidazole ring significantly influences its reactivity, providing a handle for a variety of subsequent chemical modifications. The choice of halogen—chlorine, bromine, or iodine—directly impacts the intermediate's stability, reactivity in cross-coupling reactions, and susceptibility to metallation, thereby dictating its suitability for specific synthetic pathways.
Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The nature of the halogen on the imidazole ring plays a critical role in the efficiency of this transformation. Iodoimidazoles are generally the most reactive substrates, often requiring milder reaction conditions and lower catalyst loadings. Bromoimidazoles offer a balance of reactivity and stability, making them widely used intermediates. Chloroimidazoles, while typically less reactive, can be advantageous due to their lower cost and the potential for selective, sequential cross-couplings.
| Halogenated Imidazole | Typical Catalyst System | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Iodoimidazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-12 | 75-95 | [1][2] |
| 4-Bromoimidazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | 12-24 | 60-85 | [3][4] |
| 2-Chloroimidazole | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 110-130 | 24-48 | 40-70 | [5][6] |
Experimental Protocols
Synthesis of 4(5)-Iodoimidazole
This protocol describes a common method for the iodination of imidazole using elemental iodine and a base.[7][8]
Materials:
-
Imidazole
-
Sodium Hydroxide (NaOH)
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Isopropanol
-
n-Hexane
Procedure:
-
Dissolve sodium hydroxide in deionized water and cool to room temperature.
-
Add imidazole to the NaOH solution and stir until fully dissolved.
-
In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.
-
Cool the imidazole solution to 0°C in an ice bath.
-
Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.
-
Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.
-
Collect the solid by vacuum filtration.
-
The filtrate can be further extracted with ethyl acetate to recover more product.
-
The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[7]
Synthesis of 4,5-Dibromo-2-nitroimidazole
This protocol outlines the direct bromination of 2-nitroimidazole.[9]
Materials:
-
2-Nitroimidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 2-nitroimidazole in acetonitrile.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford 4,5-dibromo-2-nitroimidazole.[9]
Synthesis of 2-Chloroimidazoles via Imidazole N-oxides
This method provides an expeditious, one-pot synthesis of 2-chloroimidazoles from the corresponding N-oxide.[5]
Materials:
-
Imidazole N-oxide
-
Oxalyl chloride
-
Triethylamine (Et₃N)
Procedure:
-
In an agate mortar, mix the imidazole N-oxide and triethylamine at room temperature.
-
Carefully add oxalyl chloride to the mixture and grind with a pestle in the open air.
-
The reaction is typically rapid and proceeds to completion within minutes.
-
The resulting product, 2-chloroimidazole, can be purified by simple workup procedures such as washing with a suitable solvent to remove triethylamine hydrochloride.[5]
Reactivity and Synthetic Utility
The choice of halogenated imidazole intermediate is dictated by the desired subsequent transformation.
Figure 1. Comparative reactivity and primary applications of halogenated imidazoles.
Iodo- and bromoimidazoles are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][3] Bromoimidazoles are also readily converted to their corresponding Grignard reagents, opening pathways for nucleophilic additions. Chloroimidazoles, being less prone to oxidative addition, are more suitable for reactions involving directed ortho-metalation (DoM), where a directing group guides deprotonation at an adjacent position.
Signaling Pathways and Experimental Workflows
The synthesis of complex, biologically active molecules often involves multi-step reaction sequences where halogenated imidazoles serve as key intermediates. The following diagram illustrates a generalized workflow for the synthesis of a substituted imidazole derivative.
Figure 2. Generalized workflow for the synthesis of functionalized imidazoles.
Conclusion
The selection of a halogenated imidazole intermediate is a critical decision in the design of a synthetic route. Iodoimidazoles offer the highest reactivity in cross-coupling reactions, often leading to excellent yields under mild conditions. Bromoimidazoles provide a robust and versatile alternative with a good balance of reactivity and stability. Chloroimidazoles, while less reactive, are cost-effective and enable synthetic strategies that rely on their selective functionalization. By understanding the comparative performance and having access to reliable experimental protocols, researchers can harness the full potential of these valuable synthetic intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cu-catalyzed amidation of halogenated imidazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Unveiling the Potential: Novel Imidazole Derivatives Exhibit Potent Antifungal Efficacy
A comparative analysis of newly synthesized imidazole compounds reveals significant antifungal activity, in some cases surpassing the efficacy of established drugs like fluconazole. These findings, supported by robust experimental data, highlight the potential of these derivatives as lead compounds in the development of next-generation antifungal therapies.
Researchers are in a constant search for more effective antifungal agents due to the rise of drug-resistant fungal infections. A promising area of this research lies in the development of novel imidazole derivatives. Imidazoles are a class of synthetic antifungal compounds that have been a cornerstone of antifungal therapy.[1] This guide provides a comprehensive comparison of the antifungal effectiveness of several recently developed imidazole derivatives against clinically relevant fungal strains, primarily Candida species.
Comparative Antifungal Activity
The antifungal efficacy of novel imidazole derivatives has been quantified using standard in vitro susceptibility tests. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a drug that inhibits visible fungal growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, are key metrics for comparison.
Recent studies have identified several promising compounds. For instance, a series of imidazole derivatives incorporating a 2,4-dienone motif demonstrated potent, broad-spectrum activity against various Candida species. Notably, compounds 31 and 42 from this series exhibited strong inhibitory effects against a fluconazole-resistant strain of Candida albicans, both with an MIC value of 8 µg/mL.[2]
In another study, novel imidazole derivatives were synthesized and tested against different Candida strains. Compound 5d showed significant activity against Candida albicans, Candida parapsilosis, and Candida krusei with a fifty-percent Minimum Inhibitory Concentration (MIC50) of 0.98 µg/mL.[3] Similarly, compound 5e was effective against C. albicans and C. parapsilosis at the same concentration.[3]
Further research into imidazole-based ionic liquids identified [pro-HCl][MImS] as a potent antifungal agent against C. albicans. This compound displayed an average MIC of 276 ± 4.5 µg/ml and an average MFC of 437 ± 5.25 µg/ml across various strains.[4] The zone of inhibition for this compound was a significant 27 ± 1 mm.[4]
Here is a summary of the antifungal activity of selected novel imidazole derivatives compared to the conventional antifungal drug, fluconazole:
| Compound/Drug | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 31 | C. albicans 64110 (Fluconazole-resistant) | 8 | - | - | [2] |
| Compound 42 | C. albicans 64110 (Fluconazole-resistant) | 8 | - | - | [2] |
| Compound 5d | C. albicans, C. parapsilosis, C. krusei | 0.98 (MIC50) | - | - | [3] |
| Compound 5e | C. albicans, C. parapsilosis | 0.98 (MIC50) | - | - | [3] |
| [pro-HCl][MImS] | C. albicans | 276 ± 4.5 (average) | 437 ± 5.25 (average) | 27 ± 1 | [4] |
| Fluconazole | C. albicans (susceptible strains) | <0.5 | - | - | [5] |
| Fluconazole | C. albicans (decreased susceptibility) | >4.0 | - | - | [5] |
Mechanism of Action: Targeting Ergosterol Biosynthesis
Imidazole antifungals primarily exert their effect by disrupting the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol.[1][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][7]
By inhibiting 14α-demethylase, imidazole derivatives prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[6][7] The consequence is a disruption of membrane function, leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[8]
Caption: The ergosterol biosynthesis pathway and the inhibitory action of imidazole derivatives.
Experimental Protocols
The evaluation of the antifungal effectiveness of these novel imidazole derivatives relies on standardized and reproducible experimental protocols. The following outlines the typical methodologies employed in these studies.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[1][9]
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in a sterile saline solution and its density is adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: The novel imidazole derivatives and control drugs are serially diluted in a liquid growth medium, such as RPMI 1640, within a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (typically 35-37°C) for a defined period (usually 24-48 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest drug concentration at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure turbidity.[5][10]
Determination of Minimum Fungicidal Concentration (MFC)
To determine if a compound has a fungicidal (killing) effect, the MFC is determined following the MIC test.
-
Subculturing: A small aliquot from each well of the microtiter plate that shows no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.
-
Incubation: These agar plates are then incubated to allow for the growth of any surviving fungal cells.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.
Caption: A generalized workflow for determining MIC and MFC of antifungal compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 8. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
Halogenated Phenylimidazoles: A Comparative Analysis of Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of halogenated phenylimidazoles, focusing on their structure-activity relationships (SAR) in two key therapeutic areas: antifungal activity and inhibition of the Hedgehog signaling pathway. The following sections present quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate objective comparison and inform future drug design efforts.
Section 1: Antifungal Activity of Halogenated Phenylimidazoles
The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1][2] Halogenation of the phenyl ring in phenylimidazole derivatives has been explored as a strategy to enhance antifungal potency. This section compares the in vitro activity of various halogenated phenylimidazoles against pathogenic fungal species.
Data Presentation: Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of halogenated 2-phenyl-1H-imidazole derivatives against various fungal strains. Lower MIC values indicate higher antifungal potency. The data suggests that the presence and position of electron-withdrawing halogen groups on the phenyl ring can significantly influence antifungal activity.[3]
| Compound ID | Phenyl Substitution | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| 1 | Unsubstituted | >500 | >500 | [3] |
| 2 | 2-chloro | 125 | 250 | [3] |
| 3 | 4-chloro | 62.5 | 125 | [3] |
| 4 | 2,4-dichloro | 31.25 | 62.5 | [3] |
| 5 | 2-nitro | 250 | 500 | [3] |
| 6 | 4-nitro | 125 | 250 | [3] |
| 7 | 2-bromo | 125 | 250 | [3] |
| 8 | 4-bromo | 62.5 | 125 | [3] |
| Fluconazole | Standard | 6.25 | 12.5 | [3] |
Key Observations from SAR Analysis:
-
Halogenation Effect: Introduction of a halogen atom on the phenyl ring generally enhances antifungal activity compared to the unsubstituted parent compound.
-
Positional Isomerism: For monosubstituted compounds, a halogen at the para-position (4-position) appears to be more favorable for activity than at the ortho-position (2-position).
-
Dihalogenation: Dichloro-substitution at the 2 and 4 positions results in the most potent compound in this series.
-
Nature of Halogen: Chloro and bromo substitutions at the para-position show comparable activity.
-
Comparison with Nitro Group: Halogen substituents generally confer better activity than a nitro group at the same position.
Experimental Protocols
Synthesis of 2-Substituted Phenyl-1H-imidazoles:
A general method for the synthesis of 2-phenylimidazole derivatives involves the condensation of a substituted benzaldehyde, glyoxal, and ammonia in an appropriate solvent.
-
Reaction Setup: A mixture of the substituted benzaldehyde (1 mmol), 40% aqueous glyoxal solution (1.5 mmol), and a source of ammonia such as ammonium acetate or aqueous ammonia (2 mmol) is prepared in a solvent like ethanol or methanol.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting precipitate is collected by filtration. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-substituted phenyl-1H-imidazole.[4]
Antifungal Susceptibility Testing (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6]
-
Preparation of Stock Solutions: The test compounds and standard antifungal agents (e.g., fluconazole) are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution of high concentration.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the stock solutions are prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculum Preparation: Fungal strains are cultured on a suitable agar medium. A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).[5]
Visualizations
Caption: Mechanism of antifungal action of halogenated phenylimidazoles.
Caption: Experimental workflow for antifungal susceptibility testing.
Section 2: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. The G protein-coupled receptor Smoothened (SMO) is a key transducer of the Hh signal and a major target for cancer therapy.[7] Phenylimidazole derivatives have been identified as potent SMO antagonists, and halogenation has been investigated to modulate their activity.
Data Presentation: Smoothened Antagonist Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of halogenated phenylimidazole analogs in a Gli-luciferase reporter assay, which measures the activity of the Hh pathway. Lower IC50 values indicate more potent inhibition of the pathway.
| Compound ID | Phenyl Substitution | Hh Pathway Inhibition IC50 (µM) | Reference |
| 9 | 2-fluoro | 0.08 | [8] |
| 10 | 3-fluoro | 0.01 | [8] |
| 11 | 4-fluoro | 0.05 | [8] |
| 12 | 2-chloro | 0.12 | [8] |
| 13 | 3-chloro | 0.03 | [8] |
| 14 | 4-chloro | 0.09 | [8] |
| Vismodegib | Standard | 0.02 | [8] |
Key Observations from SAR Analysis:
-
Halogenation Benefit: Halogen substitution on the phenyl ring is generally favorable for potent inhibition of the Hedgehog pathway.
-
Positional Importance: The position of the halogen has a significant impact on activity. For both fluoro and chloro substituents, the meta-position (3-position) results in the most potent compounds.
-
Fluorine vs. Chlorine: Fluorine substitution appears to be slightly more favorable than chlorine substitution for inhibitory activity, particularly at the meta-position.
-
Potency Comparison: The most potent compound, the 3-fluoro derivative, exhibits an IC50 value comparable to the FDA-approved drug Vismodegib.[8]
Experimental Protocols
General Synthesis of Phenylimidazole-based Smoothened Antagonists:
The synthesis of these complex molecules often involves a multi-step process. A representative final step is the amidation of a key aniline intermediate with a substituted benzoic acid.
-
Intermediate Synthesis: The core phenylimidazole aniline intermediate is synthesized through a series of reactions, which may include nucleophilic aromatic substitution and cyclization reactions.
-
Amidation Reaction: To a solution of the phenylimidazole aniline intermediate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added the desired substituted benzoic acid (1.1 equivalents), a coupling agent like HATU or EDCI (1.2 equivalents), and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction Monitoring and Purification: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction mixture is then typically diluted with an organic solvent, washed with aqueous solutions (e.g., NaHCO3, brine), dried over a drying agent (e.g., Na2SO4), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final compound.[8]
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition:
This cell-based assay is used to quantify the activity of the Hedgehog signaling pathway.
-
Cell Culture and Transfection: A suitable cell line, such as NIH/3T3 cells, is stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Compound Treatment: The cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of the test compounds in the presence of a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG.[9]
-
Luciferase Activity Measurement: After an incubation period (e.g., 24-48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced luciferase activity, is calculated by fitting the dose-response data to a sigmoidal curve.[8]
Visualizations
Caption: Inhibition of the Hedgehog signaling pathway by halogenated phenylimidazoles.
Caption: Workflow for the Gli-luciferase reporter assay.
References
- 1. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α-Demethylase Inhibition Properties and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caloongchem.com [caloongchem.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoj.org.eg [edoj.org.eg]
- 7. Mechanisms of Smoothened Regulation in Hedgehog Signaling [mdpi.com]
- 8. symc.edu.cn [symc.edu.cn]
- 9. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Antifungal Candidate: A Comparative Analysis of 4-(4-Bromophenyl)-1H-imidazole Against Standard-of-Care Antifungal Drugs
For Immediate Release
In the global effort to combat the rise of fungal infections and antimicrobial resistance, the evaluation of novel antifungal agents is a critical endeavor. This guide provides a comparative benchmark of the investigational compound 4-(4-Bromophenyl)-1H-imidazole against established standard-of-care antifungal drugs. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the potential of new imidazole-based antifungals.
While specific minimum inhibitory concentration (MIC) data for this compound against pathogenic fungi are not yet publicly available, this guide provides a theoretical benchmark based on the well-understood mechanism of action of the imidazole class of antifungals. The performance of this novel compound is contrasted with the established efficacy of leading antifungal agents: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).
Comparative Antifungal Activity
The following tables summarize the typical in vitro activity (MIC ranges) of standard-of-care antifungal drugs against common fungal pathogens. This data, gathered from various studies, serves as a benchmark for the anticipated performance of novel imidazole compounds like this compound. The efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - 128 | 0.5 | 1 |
| Candida glabrata | 0.5 - 256 | 8 | 32 | |
| Aspergillus fumigatus | 16 - >64 | - | - | |
| Amphotericin B | Candida albicans | 0.125 - 2 | 0.5 | 1 |
| Candida glabrata | 0.125 - 2 | 0.5 | 1 | |
| Aspergillus fumigatus | 0.25 - 4 | 1 | 2 | |
| Caspofungin | Candida albicans | 0.015 - 8 | 0.125 | 0.5 |
| Candida glabrata | 0.03 - 2 | 0.125 | 0.25 | |
| Aspergillus fumigatus | 0.06 - >16 | 0.125 | 0.5 |
Note: MIC values can vary depending on the specific strain and the testing methodology (e.g., CLSI or EUCAST guidelines).
Mechanism of Action: The Imidazole Antifungal Pathway
Imidazole antifungals, including the parent class of this compound, exert their effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. This is achieved by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a key step in the ergosterol biosynthesis pathway. The disruption of ergosterol production leads to a compromised cell membrane, ultimately inhibiting fungal growth and proliferation.
Ergosterol Biosynthesis Pathway and Imidazole Inhibition.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of antifungal activity is standardized through protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a commonly employed technique.
CLSI M27 Broth Microdilution Method for Yeasts (Summarized)
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.
Safety Operating Guide
Operational Guide: Proper Disposal of 4-(4-Bromophenyl)-1H-imidazole
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(4-Bromophenyl)-1H-imidazole (CAS No. 13569-96-5). Designed for researchers and laboratory professionals, this guide synthesizes safety data with established best practices for hazardous waste management to ensure personnel safety and regulatory compliance. The procedures outlined are grounded in the specific chemical properties and associated hazards of this compound.
Hazard Profile and Core Safety Directive
This compound is a halogenated aromatic compound that presents significant health risks. Its proper disposal is not merely a procedural matter but a critical safety imperative. The compound is classified as acutely toxic if swallowed, causes severe eye damage and skin irritation, and may lead to respiratory irritation[1]. Due to the presence of a bromine atom on the phenyl ring, this compound is categorized as a halogenated organic waste . This classification is paramount as it dictates the specific disposal pathway required by environmental regulations[2].
The Core Directive: Under no circumstances should this compound or its containers be disposed of via standard laboratory trash or drains[3][4][5]. It must be treated as regulated hazardous waste, segregated appropriately, and transferred to a licensed hazardous waste disposal facility, with high-temperature incineration being the standard terminal treatment method[2].
| Hazard Classification | Description | GHS Code | Signal Word |
| Acute Toxicity, Oral | Toxic if swallowed | H301 | Danger |
| Skin Irritation | Causes skin irritation | H315 | Danger |
| Serious Eye Damage | Causes serious eye damage | H318 | Danger |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Danger |
Data synthesized from multiple Safety Data Sheets (SDS)[1].
Immediate Response Protocols: Spills and Exposure
Rapid and correct response to spills or personnel exposure is critical to mitigating the hazards of this compound.
Spill Cleanup Protocol
Should a spill occur, the immediate priority is to isolate the area and ensure personnel are protected.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a certified chemical fume hood[5][6].
-
Don Appropriate PPE: Before attempting cleanup, at a minimum, wear a dual-cartridge respirator with filters appropriate for organic vapors and particulates (or a dust mask type N95 for small powder spills), chemical splash goggles and a face shield, heavy-duty nitrile or Viton gloves, and a lab coat[7].
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial covering.
-
Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable waste container designated for "Halogenated Organic Waste"[6]. Use non-sparking tools[5].
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials are also considered hazardous waste and must be placed in the same sealed container.
-
Dispose of Waste: Seal and label the container with a "Hazardous Waste" tag, clearly identifying the contents, and arrange for disposal through your institution's Environmental Health & Safety (EHS) office[8].
First-Aid Measures
Immediate action is required in the event of personnel exposure[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[1][9].
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[1][10].
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or if the person feels unwell, seek immediate medical help[1][11].
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[1][12].
Pre-Disposal Management: Handling and Segregation
Proper management before the final disposal step is crucial for laboratory safety and regulatory compliance.
Required Personal Protective Equipment (PPE)
When handling this compound in any capacity, the following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles and a face shield[6].
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber)[7][9]. Always inspect gloves before use and use proper removal technique to avoid skin contact[6].
-
Skin and Body Protection: A fully-buttoned lab coat or a chemical-resistant suit[6].
-
Respiratory Protection: Use a NIOSH-approved respirator or work within a certified chemical fume hood to avoid inhaling dust[5].
Safe Handling and Waste Segregation
The principle of waste segregation is to prevent dangerous chemical reactions and to ensure waste is routed to the correct disposal stream. As a brominated organic compound, this compound falls under the category of halogenated organic waste [2].
Causality of Segregation: Halogenated wastes require specific disposal protocols, typically high-temperature incineration, to ensure the complete destruction of the molecule and to manage the toxic byproducts generated, such as hydrobromic acid (HBr)[13]. Mixing these wastes with non-halogenated solvents complicates and increases the cost of disposal[14]. Furthermore, mixing with incompatible materials like strong acids or bases can cause dangerous reactions[4][5].
Procedure:
-
Designate a specific, compatible waste container exclusively for "Halogenated Organic Waste"[2][15]. Polyethylene containers are recommended[4]. Do not use metal containers, as halogenated compounds can degrade to form acids that corrode metal[4].
-
Never mix this compound waste with:
Step-by-Step Disposal Procedure
This protocol outlines the final steps for preparing the waste for collection by a licensed disposal service.
-
Containerization:
-
Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, compatible, and sealable hazardous waste container[7][15].
-
Keep the container closed at all times except when actively adding waste to prevent the release of vapors and to be spill-proof[8][15].
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container[8].
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations[15].
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage Before Pickup:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8].
-
Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials[5].
-
The container must be stored in secondary containment to prevent spills from spreading[4].
-
-
Arranging for Disposal:
-
Once the container is full or when you are finished generating this waste stream, contact your institution's EHS department or equivalent office to schedule a pickup.
-
Follow your institution's specific procedures for requesting waste collection. Do not attempt to transport the waste off-site yourself. All transport must be handled by licensed professionals using a hazardous waste manifest system[16].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. bucknell.edu [bucknell.edu]
- 3. carlroth.com [carlroth.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. carlroth.com [carlroth.com]
- 10. aksci.com [aksci.com]
- 11. aksci.com [aksci.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 4-(4-Bromophenyl)-1H-imidazole
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 4-(4-Bromophenyl)-1H-imidazole, including personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are required.[1] A face shield may also be necessary.[4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves must be worn and inspected before use.[1][2][4] A lab coat should be worn.[5] |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator should be used. Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][6] |
Experimental Protocols: Handling and Disposal Procedures
Handling:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5][6] The work area, preferably a certified laboratory chemical fume hood, should be clean and uncluttered.[5][6]
-
Weighing and Transfer: To minimize dust generation, handle this compound as a solid in a designated area within the fume hood.[3] Use appropriate tools for transfer.
-
During Use: Avoid all direct contact with the skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the laboratory area.[1][3] Wash hands thoroughly after handling the compound.[1][2][6]
-
Contaminated Clothing: Take off any contaminated clothing immediately and wash it before reuse.[1]
Disposal:
-
Waste Collection: Collect waste material in a suitable, sealed, and properly labeled disposal container.[2][5] Do not mix with other waste streams unless explicitly instructed.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal facility, following all local, state, and federal regulations.[1][3][6] Do not allow the product to enter drains, waterways, or soil.[2][3]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
